5-(2-Hydroxyethyl)uridine
説明
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Structure
3D Structure
特性
分子式 |
C11H16N2O7 |
|---|---|
分子量 |
288.25 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c14-2-1-5-3-13(11(19)12-9(5)18)10-8(17)7(16)6(4-15)20-10/h3,6-8,10,14-17H,1-2,4H2,(H,12,18,19)/t6-,7-,8-,10-/m1/s1 |
InChIキー |
OSEOKIRHVJGJJM-FDDDBJFASA-N |
異性体SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CCO |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCO |
製品の起源 |
United States |
Foundational & Exploratory
The Biological Significance of 5-(2-Hydroxyethyl)uridine: An Emerging Area of Nucleoside Research
For Immediate Release
[City, State] – December 5, 2025 – While the roles of canonical nucleosides and their various modifications in cellular processes are well-documented, the biological significance of 5-(2-Hydroxyethyl)uridine remains a largely underexplored area of research. Current scientific literature provides limited, yet intriguing, insights into its function, primarily identifying it as a synthetic thymidine (B127349) analogue with applications in monitoring DNA synthesis. This technical guide aims to synthesize the available information on this compound, highlighting its known applications and the vast potential for future research for an audience of researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a modified pyrimidine (B1678525) nucleoside, structurally similar to uridine (B1682114) and its analogue, thymidine. The key distinguishing feature is the presence of a hydroxyethyl (B10761427) group at the C5 position of the uracil (B121893) base. While the biological roles of many other C5-substituted uridines, such as 5-methyluridine (B1664183) and 5-carboxymethyluridine, in tRNA and mRNA are well-established, the natural occurrence and endogenous functions of this compound are not yet described in published research.
Known Applications and Biological Interactions
The primary documented application of this compound is as a thymidine analogue for the purpose of tracking DNA synthesis.[1] Analogues of this nature can be incorporated into replicating DNA, allowing for the labeling and subsequent tracking of cells undergoing division. This application suggests that cellular machinery, particularly DNA polymerases, can recognize and utilize this modified nucleoside. However, the efficiency of its incorporation relative to thymidine and its potential effects on DNA structure and function have not been extensively studied.
The broader family of uridine derivatives has been a subject of intense investigation for their therapeutic potential, exhibiting antimicrobial and anticancer activities. While these studies provide a framework for understanding how modifications to the uridine scaffold can impact biological activity, direct evidence of such properties for this compound is currently lacking.
Potential Areas of Investigation
The limited information available on this compound opens up numerous avenues for future research. Key questions that remain to be answered include:
-
Natural Occurrence: Is this compound a naturally occurring modification in any organism? Advanced analytical techniques such as mass spectrometry and chromatography could be employed to screen for its presence in nucleic acids from various species.
-
Role in tRNA and Translation: Given that many C5-uridine modifications are found in the wobble position of tRNA anticodons and play a crucial role in translation, it is pertinent to investigate if this compound has a similar role.
-
Biosynthesis and Metabolism: If found to be a natural modification, the enzymatic machinery responsible for its synthesis and degradation would be a critical area of study.
-
Therapeutic Potential: Does this compound possess any antiviral, antibacterial, or anticancer properties? Screening this compound in various biological assays could uncover potential therapeutic applications.
Experimental Approaches
To elucidate the biological significance of this compound, a multi-faceted experimental approach is required.
Detection and Quantification
Methodology:
-
Sample Preparation: Isolation of total RNA or DNA from cells or tissues of interest.
-
Enzymatic Digestion: Hydrolysis of the nucleic acids into individual nucleosides using a cocktail of nucleases and phosphatases.
-
Chromatographic Separation: Separation of the resulting nucleosides using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
Mass Spectrometry Detection: Identification and quantification of this compound using tandem mass spectrometry (MS/MS) by monitoring for its specific mass-to-charge ratio and fragmentation pattern.
Investigating the Role in Translation
Methodology:
-
In vitro Translation Assays: Synthesize a model mRNA containing a codon that would be recognized by a tRNA hypothetically containing this compound.
-
tRNA Modification: Chemically synthesize a tRNA molecule with this compound at the wobble position.
-
Analysis: Utilize an in vitro translation system (e.g., rabbit reticulocyte lysate) to assess the efficiency and fidelity of translation with the modified tRNA compared to its unmodified counterpart.
Logical Workflow for Future Research
To systematically investigate the biological significance of this compound, the following logical workflow is proposed:
Caption: A logical workflow for investigating the biological significance of this compound.
Conclusion
The study of this compound is in its infancy. While its current application as a synthetic tool for DNA synthesis monitoring is established, its potential natural roles and therapeutic applications remain a mystery. The methodologies and logical workflow outlined in this guide provide a roadmap for researchers to begin to unravel the biological significance of this intriguing modified nucleoside. Further investigation is crucial to determine if this compound is another important piece in the complex puzzle of nucleic acid modification and function.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of 5-(2-Hydroxyethyl)uridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological significance of 5-(2-Hydroxyethyl)uridine, a modified nucleoside of interest in the field of drug discovery and development. This document details a feasible synthetic pathway, presents key chemical data in a structured format, and outlines detailed experimental protocols.
Introduction
This compound is a synthetic pyrimidine (B1678525) nucleoside that belongs to the class of 5-substituted uridines. These modifications at the C5 position of the uracil (B121893) base are of significant interest as they can impart novel biological activities to the parent nucleoside. As a thymidine (B127349) analogue, this compound has the potential to be incorporated into replicating DNA, making it a valuable tool for labeling cells and monitoring DNA synthesis.[1][2] This guide focuses on a practical synthetic approach to this compound and a summary of its key chemical characteristics.
Synthesis of this compound
A viable synthetic route to this compound involves a multi-step process starting from the readily available 5-iodouridine (B31010). The key steps include the protection of the ribose hydroxyl groups, a palladium-catalyzed Heck coupling to introduce a vinyl ether moiety, followed by deprotection and subsequent reduction to yield the final product.
Synthetic Pathway Overview
The overall synthetic scheme is depicted below. The initial protection of the 2', 3', and 5' hydroxyl groups of 5-iodouridine is crucial for the subsequent Heck coupling reaction. The introduction of the vinyl ether at the C5 position is achieved through a palladium-catalyzed cross-coupling reaction. Finally, removal of the protecting groups and reduction of the vinyl ether affords this compound.
References
The Potential Role of 5-(2-Hydroxyethyl)uridine in DNA Damage and Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 5-(2-Hydroxyethyl)uridine (5-HE-dU), a DNA adduct with potential implications in mutagenesis and carcinogenesis. While direct research on 5-HE-dU is limited, this document synthesizes available information on analogous DNA lesions to elucidate its probable mechanisms of formation, its recognition and repair by cellular machinery, and its potential to induce genetic instability. This guide details relevant experimental protocols for the study of such adducts and presents key concepts in DNA damage and repair in a structured format, including quantitative data and visual pathways, to support further research and drug development in this area.
Introduction
DNA is under constant assault from both endogenous and exogenous agents, leading to a variety of lesions that can compromise genomic integrity. One such class of DNA damage arises from hydroxyethylation, the addition of a 2-hydroxyethyl group to the DNA bases. This can occur through exposure to environmental pollutants like ethylene (B1197577) oxide. While adducts at various positions on all DNA bases have been identified, this guide focuses on this compound, a modification of uracil (B121893) that can arise from the deamination of 5-(2-Hydroxyethyl)cytosine or direct alkylation of deoxyuridine. The presence of such modified bases can block DNA replication and transcription, and if not properly repaired, can lead to mutations and potentially contribute to the development of cancer. Understanding the cellular response to 5-HE-dU is therefore crucial for assessing its biological impact and for the development of therapeutic strategies.
Formation of this compound
The formation of this compound in DNA is primarily attributed to the reaction of DNA with ethylene oxide, a known carcinogen to which humans are exposed through environmental and industrial sources. Ethylene oxide can be metabolically activated to a reactive epoxide that readily alkylates DNA. Additionally, endogenous metabolic processes may also contribute to the formation of similar adducts.
Table 1: Examples of Quantified 2-Hydroxyethyl-DNA Adducts
| Adduct | Method of Detection | Limit of Detection (fmol) | Reference |
| N3-HE-2'-deoxyuridine | LC/MS/MS with SRM | 0.5 - 25 | [1] |
| N7-HE-guanine | LC/MS/MS with SRM | 0.5 - 25 | [1] |
| O6-HE-2'-deoxyguanosine | LC/MS/MS with SRM | 0.5 - 25 | [1] |
| N1-HE-2'-deoxyadenosine | LC/MS/MS with SRM | 0.5 - 25 | [1] |
| N6-HE-2'-deoxyadenosine | LC/MS/MS with SRM | 0.5 - 25 | [1] |
DNA Repair Mechanisms for Hydroxyethylated Uracil
The primary cellular defense against small, non-helix-distorting base lesions like 5-HE-dU is the Base Excision Repair (BER) pathway. By analogy with other modified uracil bases, it is highly probable that 5-HE-dU is recognized and excised by a specific DNA glycosylase, initiating the BER cascade.
Base Excision Repair (BER)
The BER pathway is a multi-step process that involves the recognition and removal of the damaged base, followed by the incision of the DNA backbone, DNA synthesis, and ligation.
Key enzymes likely involved in the repair of 5-HE-dU:
-
DNA Glycosylases: Several DNA glycosylases are known to recognize and excise various modified bases. For etheno adducts, which share structural similarities with hydroxyethylated bases, enzymes like N-methylpurine-DNA glycosylase (MPG) and mismatch-specific thymine-DNA glycosylase (TDG) are involved[2][3]. It is plausible that one or more of these glycosylases, or another yet-to-be-identified glycosylase, recognizes 5-HE-dU.
-
AP Endonuclease 1 (APE1): After the removal of the damaged base by a DNA glycosylase, an apurinic/apyrimidinic (AP) site is created. APE1 cleaves the phosphodiester backbone 5' to the AP site.
-
DNA Polymerase β (Pol β): Pol β possesses both DNA polymerase and AP lyase activities. It inserts the correct nucleotide opposite the lesion and removes the 5'-deoxyribose phosphate (B84403) (dRP) moiety.
-
DNA Ligase IIIα (LigIIIα) and XRCC1: The final step of sealing the nick in the DNA backbone is carried out by the LigIIIα/XRCC1 complex.
Caption: Base Excision Repair pathway for this compound.
Other Potential Repair Pathways
While BER is the most likely repair mechanism, other pathways could potentially be involved:
-
AlkB Family of Dioxygenases: The AlkB family of proteins are Fe(II)/α-ketoglutarate-dependent dioxygenases that can repair certain alkylated bases through oxidative dealkylation. Some human AlkB homologs, such as ALKBH2 and ALKBH3, have been shown to repair etheno adducts. It is conceivable that these enzymes could also act on hydroxyethylated bases.
-
Nucleotide Excision Repair (NER): Although NER typically handles bulky, helix-distorting lesions, there is evidence that it can also be involved in the repair of some oxidative DNA damage[4]. If the 5-(2-hydroxyethyl) group causes a significant distortion of the DNA helix, NER could serve as a backup repair mechanism.
Mutagenic Potential and Cellular Consequences
If not repaired, 5-HE-dU can have significant consequences for the cell. The presence of the adduct can stall DNA polymerases during replication, potentially leading to the collapse of the replication fork and the formation of double-strand breaks.
Alternatively, translesion synthesis (TLS) polymerases may bypass the lesion in an error-prone manner, leading to the incorporation of an incorrect base opposite the adduct and resulting in mutations. While specific mutagenicity data for 5-HE-dU is lacking, studies on structurally similar adducts can provide insights. For example, etheno adducts are known to be highly mutagenic[3].
The accumulation of DNA damage, including adducts like 5-HE-dU, can trigger a complex cellular signaling network known as the DNA Damage Response (DDR).
Caption: General DNA Damage Response pathway.
Experimental Protocols
Investigating the biological effects of 5-HE-dU requires a range of specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Detection and Quantification of 5-HE-dU by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of DNA adducts[1][5][6][7][8].
Protocol Outline:
-
DNA Isolation: Isolate genomic DNA from cells or tissues of interest using a standard DNA extraction kit.
-
DNA Digestion: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Stable Isotope-Labeled Internal Standard: Add a known amount of a stable isotope-labeled internal standard of 5-HE-dU to the sample for accurate quantification.
-
LC Separation: Separate the deoxynucleosides using a reverse-phase high-performance liquid chromatography (HPLC) column.
-
MS/MS Detection: Detect and quantify the eluting deoxynucleosides using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode. The transition from the protonated molecular ion [M+H]+ of 5-HE-dU to a specific product ion is monitored.
In Vitro DNA Polymerase Stop Assay
This assay is used to determine if a DNA lesion can block DNA synthesis by a DNA polymerase[9][10].
Protocol Outline:
-
Oligonucleotide Synthesis: Synthesize a short single-stranded DNA oligonucleotide containing a single, site-specific 5-HE-dU lesion. Also, synthesize a corresponding control oligonucleotide with a normal uracil at the same position.
-
Primer Annealing: Anneal a short, radioactively or fluorescently labeled primer to the 3' end of the template oligonucleotide.
-
Polymerase Extension Reaction: Incubate the primer-template duplex with a DNA polymerase and dNTPs.
-
Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the gel by autoradiography or fluorescence imaging. A band corresponding to the position of the lesion indicates that the polymerase was stalled. The intensity of the band can be quantified to determine the percentage of polymerase blockage.
In Vitro Base Excision Repair Assay
This assay measures the ability of cell extracts or purified enzymes to repair a specific DNA lesion[11][12][13][14].
Protocol Outline:
-
Substrate Preparation: Prepare a double-stranded DNA substrate (e.g., a plasmid or a short oligonucleotide duplex) containing a single 5-HE-dU lesion. The substrate is often radioactively labeled.
-
Repair Reaction: Incubate the DNA substrate with a nuclear or whole-cell extract, or with a purified DNA glycosylase.
-
Product Analysis:
-
Glycosylase Activity: To measure the excision of the damaged base, the reaction products can be treated with an AP endonuclease (like APE1) which will cleave the DNA at the newly formed AP site. The resulting cleavage product can be separated by denaturing polyacrylamide gel electrophoresis and quantified.
-
Full Repair: To assess the entire BER pathway, the reaction can be supplemented with dNTPs (including a radiolabeled dNTP) and ATP. The incorporation of the radiolabeled nucleotide into the repaired DNA is then measured.
-
Caption: Workflow for studying this compound.
Conclusion and Future Directions
This compound represents a potentially significant DNA lesion with the capacity to disrupt genomic integrity. While direct experimental evidence is currently sparse, a comprehensive understanding of its biological consequences can be inferred from studies of analogous DNA adducts. It is highly probable that 5-HE-dU is formed upon exposure to ethylene oxide and is primarily repaired by the Base Excision Repair pathway. If unrepaired, this adduct is likely to be both cytotoxic and mutagenic.
Future research should focus on:
-
Synthesis of 5-HE-dU phosphoramidite: This would enable the site-specific incorporation of the adduct into oligonucleotides for detailed biochemical and structural studies.
-
Identification of specific DNA glycosylases: Screening known DNA glycosylases for activity against 5-HE-dU will be crucial.
-
In vivo studies: Utilizing animal models exposed to ethylene oxide to quantify the levels of 5-HE-dU in various tissues and to assess its contribution to mutagenesis and carcinogenesis.
-
Translesion synthesis studies: Characterizing which TLS polymerases are capable of bypassing 5-HE-dU and determining the fidelity of this process.
A deeper understanding of the mechanisms of damage and repair related to 5-HE-dU will provide valuable insights into the etiology of environment-associated cancers and may aid in the development of novel preventative and therapeutic strategies.
References
- 1. Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure, using a high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential repair of etheno-DNA adducts by bacterial and human AlkB proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymology of the repair of etheno adducts in mammalian cells and in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Base and Nucleotide Excision Repair of Oxidatively Generated Guanine Lesions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. academic.oup.com [academic.oup.com]
- 7. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Base Excision Repair Pathway: Methods and Protocols - Google 圖書 [books.google.com.tw]
- 12. youtube.com [youtube.com]
- 13. Simultaneous Short- and Long-Patch Base Excision Repair (BER) Assay in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Investigating the Cellular Uptake and Metabolism of 5-(2-Hydroxyethyl)uridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Hydroxyethyl)uridine is a synthetic thymidine (B127349) analogue of significant interest in biomedical research, primarily for its utility in tracking DNA synthesis. Understanding its cellular uptake and subsequent metabolic fate is crucial for optimizing its application and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the putative cellular transport and metabolic pathways of this compound, based on the established mechanisms for uridine (B1682114) and other 5-substituted pyrimidine (B1678525) nucleosides. Due to a lack of specific experimental data for this compound, this document presents generalized experimental protocols and data presentation templates to guide future research in this area.
Introduction
This compound is a modified pyrimidine nucleoside that can be incorporated into replicating DNA, making it a valuable tool for labeling and tracking cell proliferation. Its structural similarity to the natural nucleosides, uridine and thymidine, suggests that it likely utilizes the same cellular machinery for transport across the cell membrane and for subsequent intracellular metabolism. This guide outlines the probable mechanisms involved and provides detailed methodologies for their experimental validation.
Cellular Uptake of this compound: A Postulated Mechanism
The cellular uptake of nucleosides and their analogues is primarily mediated by two families of specialized membrane transport proteins: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). It is highly probable that this compound is a substrate for one or more of these transporters.
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient. The two main isoforms, ENT1 and ENT2, have broad substrate specificity and are widely expressed in human tissues.
-
Concentrative Nucleoside Transporters (CNTs): These transporters actively transport nucleosides into the cell against their concentration gradient, a process driven by the sodium ion gradient. The three main isoforms, CNT1, CNT2, and CNT3, exhibit more selective substrate specificities.
The precise affinity of this compound for each of these transporters remains to be experimentally determined.
Quantitative Data on Cellular Uptake
No specific quantitative data on the cellular uptake of this compound has been identified in the public domain. The following table is a template for presenting such data once it becomes available through experimental investigation.
| Transporter | Substrate | Apparent Km (µM) | Vmax (pmol/µg protein/min) | Cell Line | Reference |
| e.g., hENT1 | This compound | Data Not Available | Data Not Available | e.g., HCT116 | [Future Study] |
| e.g., hCNT1 | This compound | Data Not Available | Data Not Available | e.g., Caco-2 | [Future Study] |
Table 1: Template for Kinetic Parameters of this compound Uptake. This table should be populated with experimentally determined Michaelis-Menten constant (Km) and maximum velocity (Vmax) values for the uptake of this compound by specific nucleoside transporters.
Metabolism of this compound: A Predicted Pathway
Following cellular uptake, this compound is expected to enter the pyrimidine salvage pathway, which recycles nucleosides for the synthesis of nucleotides. The key enzymatic steps are likely to be:
-
Phosphorylation: Uridine-cytidine kinase (UCK) or thymidine kinase (TK) would catalyze the phosphorylation of this compound to its 5'-monophosphate derivative.
-
Further Phosphorylation: Subsequent phosphorylation events, catalyzed by nucleoside monophosphate and diphosphate (B83284) kinases, would lead to the formation of the corresponding di- and tri-phosphate forms.
-
Incorporation into DNA: As a thymidine analogue, this compound triphosphate is a likely substrate for DNA polymerases, leading to its incorporation into newly synthesized DNA.
The potential for catabolism of this compound by enzymes such as uridine phosphorylase should also be considered, which would cleave the glycosidic bond to release the free base.
Quantitative Data on Metabolism
No specific quantitative data on the metabolism of this compound has been identified in the public domain. The following table is a template for presenting such data.
| Metabolite | Enzyme | Km (µM) | kcat (s-1) | Cell Line/Enzyme Source | Reference |
| This compound-5'-monophosphate | e.g., UCK2 | Data Not Available | Data Not Available | e.g., Recombinant Human UCK2 | [Future Study] |
| 5-(2-Hydroxyethyl)uracil | e.g., Uridine Phosphorylase | Data Not Available | Data Not Available | e.g., Human Liver Cytosol | [Future Study] |
Table 2: Template for Kinetic Parameters of this compound Metabolism. This table should be populated with experimentally determined kinetic parameters for the key enzymes involved in the metabolism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the cellular uptake and metabolism of this compound.
Cell Culture
-
Cell Lines: Select appropriate cell lines for study. For general uptake, cancer cell lines with high proliferative rates (e.g., HeLa, HCT116) are suitable. For transporter-specific studies, cell lines overexpressing a single transporter (e.g., HEK293-hENT1) are recommended.
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
Cellular Uptake Assay (Radiolabeled Substrate)
-
Cell Seeding: Seed cells in 24-well plates and grow to confluence.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Initiation of Uptake: Add the transport buffer containing a known concentration of radiolabeled this compound (e.g., [3H]-5-(2-Hydroxyethyl)uridine) to each well. For inhibition studies, pre-incubate cells with known nucleoside transporter inhibitors (e.g., nitrobenzylmercaptopurine riboside - NBMPR for ENTs) before adding the radiolabeled substrate.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30 minutes) to determine the initial rate of uptake.
-
Termination of Uptake: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Assay: Determine the protein concentration in each well to normalize the uptake data.
Analysis of Intracellular Metabolites by HPLC-MS/MS
-
Cell Treatment: Incubate cultured cells with a known concentration of non-radiolabeled this compound for various time points.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Collect the cell suspension and centrifuge to pellet the protein.
-
-
Sample Preparation:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase for analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer (MS/MS).
-
Separate the parent compound and its potential metabolites using a suitable HPLC column (e.g., a C18 reversed-phase column).
-
Use a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Detect and quantify this compound and its metabolites using the MS/MS detector in multiple reaction monitoring (MRM) mode, based on their specific precursor-to-product ion transitions.
-
Visualizations
The following diagrams illustrate the postulated cellular pathways for this compound.
Exploring the function of 5-(2-Hydroxyethyl)uridine in cellular processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Hydroxyethyl)uridine is a modified pyrimidine (B1678525) nucleoside that has garnered significant attention in the fields of toxicology and molecular biology. While not a naturally occurring component of nucleic acids, it is prominently identified as a DNA adduct resulting from exposure to the genotoxic agent ethylene (B1197577) oxide. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its formation, cellular consequences, and the mechanisms employed by cells to mitigate its effects. The information presented herein is intended to serve as a valuable resource for researchers investigating DNA damage and repair, as well as for professionals involved in the development of therapeutics targeting these pathways.
Biochemical Profile and Formation
This compound, in the context of its presence in DNA, is more accurately referred to as N3-(2-hydroxyethyl)-2'-deoxyuridine (N3-HE-dU) . It is formed through a two-step process following exposure to ethylene oxide, a widely used industrial chemical and a known carcinogen[1].
The primary mechanism of formation involves:
-
Alkylation of Deoxycytidine: Ethylene oxide alkylates the N3 position of deoxycytidine in the DNA strand.
-
Hydrolytic Deamination: The resulting N3-(2-hydroxyethyl)deoxycytidine adduct is unstable and undergoes rapid hydrolytic deamination to form the more stable N3-HE-dU[2].
This formation pathway highlights that the presence of N3-HE-dU in DNA is an indicator of exposure to ethylene oxide and subsequent DNA damage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₆N₂O₇ | |
| Molecular Weight | 288.25 g/mol | |
| Synonyms | This compound; Uridine, 5-(2-hydroxyethyl)-; N3-(2-hydroxyethyl)-2'-deoxyuridine (in DNA) |
Cellular and Biological Significance
The presence of N3-HE-dU in the genome is not benign. As a DNA lesion, it has significant implications for cellular processes, primarily DNA replication and mutagenesis.
Impact on DNA Replication
Studies have demonstrated that N3-HE-dU can act as a blocking lesion for DNA polymerases. In vitro experiments have shown that this adduct can stall the progression of DNA polymerases such as the Klenow fragment of E. coli polymerase I and bacteriophage T7 polymerase[2]. However, polymerases lacking 3'→5' exonuclease (proofreading) activity are able to bypass the lesion, albeit with reduced efficiency[2]. This suggests that the cell must employ specialized DNA polymerases to replicate past this form of damage.
Mutagenic Potential
The bypass of the N3-HE-dU lesion during DNA replication is often an error-prone process, leading to mutations. The incorporation of incorrect nucleotides opposite the adduct has been observed, specifically the insertion of deoxyadenosine (B7792050) (dA) and deoxythymidine (dT)[2]. Since N3-HE-dU originates from a deoxycytidine residue, these misincorporations result in G:C to A:T and G:C to T:A transversions, respectively[2]. The mutagenic potential of N3-HE-dU underscores its role as a contributor to the carcinogenic effects of ethylene oxide. A study utilizing a shuttle vector system in human cells provided evidence that ethylene oxide-induced adducts, including N3-HE-dU, lead to a significant increase in mutation frequency.
DNA Repair Mechanisms
The cellular response to DNA damage involves a complex network of repair pathways. While the specific repair of N3-HE-dU has not been extensively detailed, the broader context of ethylene oxide-induced DNA adducts points towards the involvement of the Base Excision Repair (BER) pathway. BER is the primary mechanism for the removal of small, non-helix-distorting base lesions, which is characteristic of many alkylation adducts[3][4].
The general steps of the BER pathway that would be applicable to the repair of N3-HE-dU are:
-
Recognition and Excision: A specific DNA glycosylase recognizes the damaged base and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site.
-
Incision: An AP endonuclease cleaves the phosphodiester backbone at the AP site.
-
Synthesis: A DNA polymerase fills the gap.
-
Ligation: DNA ligase seals the nick in the DNA strand.
While the specific DNA glycosylase responsible for recognizing N3-HE-dU has not been definitively identified, the overall process of BER is the most likely candidate for its removal from the genome.
Experimental Methodologies
The study of this compound and other ethylene oxide-induced DNA adducts relies on sensitive and specific analytical techniques.
Detection and Quantification
A robust method for the simultaneous detection and quantification of N3-HE-dU and other 2-hydroxyethyl-DNA adducts has been developed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) . This method involves the following key steps:
-
DNA Isolation: Extraction of DNA from cells or tissues of interest.
-
DNA Hydrolysis: Enzymatic or neutral thermal hydrolysis of the DNA to release the individual nucleosides, including the adducted forms.
-
Chromatographic Separation: Separation of the various nucleosides using HPLC.
-
Mass Spectrometric Detection: Sensitive and specific detection and quantification of the adducts by tandem mass spectrometry.
This technique allows for the measurement of adduct levels in biological samples, serving as a valuable tool for biomonitoring of ethylene oxide exposure and for studying the kinetics of DNA adduct formation and repair.
Signaling Pathways and Logical Relationships
The formation of N3-HE-dU is a direct consequence of chemical insult rather than a component of a regulated signaling pathway. The cellular response is a damage-response pathway.
Conclusion
This compound, in the form of the DNA adduct N3-HE-dU, serves as a critical biomarker for ethylene oxide exposure and a key player in its genotoxic and carcinogenic effects. Its formation from deoxycytidine, its ability to impede DNA replication, and its propensity to induce mutations highlight the significant threat it poses to genome integrity. While the Base Excision Repair pathway is the presumed cellular defense mechanism, further research is needed to elucidate the specific enzymes involved and the efficiency of its repair. The analytical methods developed for its detection provide powerful tools for monitoring human exposure and for advancing our understanding of the molecular mechanisms of DNA damage and repair. This guide summarizes the current knowledge and provides a foundation for future investigations into the cellular functions and consequences of this important DNA lesion.
References
- 1. The Role of DNA Adducts in Ethyleneoxide Exposure - David Ludlum [grantome.com]
- 2. The role of 3-hydroxyethyldeoxyuridine in mutagenesis by ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
5-(2-Hydroxyethyl)uridine: A Synthetic Analogue for DNA Synthesis Analysis
Absence of Evidence for Natural Occurrence
extensive searches of scientific literature and databases have yielded no evidence for the natural discovery or occurrence of 5-(2-Hydroxyethyl)uridine. It is not a known naturally modified nucleoside and is not reported to be involved in any natural biological signaling pathways. All available information points to this compound being a synthetic compound developed for research applications.
This technical guide provides a comprehensive overview of this compound, focusing on its characteristics as a synthetic thymidine (B127349) analogue and its application in the analysis of DNA synthesis.
Introduction to Synthetic Thymidine Analogues
The study of DNA synthesis is fundamental to understanding cell proliferation, development, and disease. A key experimental approach involves the use of synthetic nucleoside analogues that can be incorporated into newly synthesized DNA. These tagged nucleosides act as markers, allowing for the detection and quantification of DNA replication.
Historically, radiolabeled thymidine (e.g., ³H-thymidine) was used, but safety concerns and the technical demands of autoradiography led to the development of non-radioactive alternatives. 5-bromo-2'-deoxyuridine (B1667946) (BrdU) became a widely adopted tool, detectable by specific antibodies. However, the requirement for harsh DNA denaturation to allow antibody access can compromise sample integrity.
More recently, a new class of thymidine analogues, including 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), has been developed. These compounds contain a small, bioorthogonal functional group (an alkyne) that can be detected via a highly specific and gentle "click chemistry" reaction with a fluorescently labeled azide. This method preserves the structural integrity of cells and tissues, enabling more sophisticated multi-parametric analyses.
This compound is a member of this family of synthetic thymidine analogues, designed to be incorporated into replicating DNA and subsequently detected to monitor DNA synthesis.
Physicochemical Properties and Characterization
Detailed physicochemical and spectroscopic data for this compound are not widely available in public databases. However, based on its chemical structure, the following properties can be inferred and would be subject to experimental verification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₇ | Calculated |
| Molecular Weight | 288.26 g/mol | Calculated |
| IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione | |
| CAS Number | Not available | |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO. | Inferred |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the ribose sugar protons, the pyrimidine (B1678525) ring protons, and the protons of the 2-hydroxyethyl group.
-
¹³C NMR: The carbon NMR spectrum would provide signals for each of the 11 carbon atoms in the molecule, allowing for structural confirmation.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecule's mass. Fragmentation patterns would likely involve cleavage of the glycosidic bond and fragmentation of the sugar and base moieties.
Chemical Synthesis
A detailed, peer-reviewed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be conceptualized based on established methods for the modification of uridine. One potential approach is the palladium-catalyzed Heck coupling of a protected 5-iodouridine (B31010) with ethylene (B1197577) glycol, followed by deprotection.
Logical Relationship of a Potential Synthesis Pathway
Caption: A potential synthetic workflow for this compound.
Application in DNA Synthesis Analysis
As a thymidine analogue, this compound is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. This incorporation allows for the subsequent detection and quantification of DNA synthesis.
Experimental Workflow
The general workflow for a cell proliferation assay using a thymidine analogue like this compound involves several key steps:
Experimental Workflow for DNA Synthesis Labeling
Caption: A generalized workflow for a DNA synthesis assay.
Detailed Experimental Protocol (Hypothetical)
While a specific, validated protocol for this compound is not available, the following hypothetical protocol is based on standard procedures for similar thymidine analogues like EdU. Note: This protocol would require optimization for specific cell types and experimental conditions.
Table 2: Hypothetical Protocol for DNA Labeling with this compound
| Step | Procedure | Reagents & Conditions |
| 1. Cell Seeding | Seed cells on a suitable culture vessel (e.g., coverslips for microscopy, multi-well plates for flow cytometry) and allow them to adhere overnight. | Standard cell culture medium. |
| 2. Labeling | Add this compound to the culture medium to a final concentration of 10-50 µM. | This compound stock solution (e.g., 10 mM in DMSO). |
| 3. Incubation | Incubate the cells for a period ranging from 30 minutes to several hours, depending on the cell cycle length and experimental goals. | Standard cell culture incubator (37°C, 5% CO₂). |
| 4. Fixation | Wash cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. | Phosphate-buffered saline (PBS), 4% paraformaldehyde. |
| 5. Permeabilization | Wash cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature. | 0.5% Triton X-100 in PBS. |
| 6. Detection | This step would depend on the specific detection chemistry developed for the hydroxyl group of this compound. A possible approach could involve a chemical ligation reaction with a fluorescent probe. | Detection reagents (hypothetical). |
| 7. Analysis | Image the cells using fluorescence microscopy or analyze by flow cytometry. | Fluorescence microscope or flow cytometer. |
Data Presentation and Analysis
The data obtained from experiments using this compound can be presented in various ways to provide quantitative insights into cell proliferation.
Table 3: Example of Quantitative Data from a Cell Proliferation Assay
| Cell Line | Treatment | % Proliferating Cells (Mean ± SD) |
| HeLa | Control | 45.2 ± 3.1 |
| HeLa | Drug X (1 µM) | 12.7 ± 1.5 |
| MCF-7 | Control | 33.8 ± 2.5 |
| MCF-7 | Drug X (1 µM) | 8.1 ± 0.9 |
This table presents hypothetical data to illustrate how results from a cell proliferation assay using a thymidine analogue would be summarized.
Conclusion
This compound is a synthetic thymidine analogue with the potential to be used as a tool for tracking DNA synthesis in proliferating cells. While there is no evidence of its natural occurrence or involvement in biological pathways, its chemical structure suggests it can be incorporated into replicating DNA. This technical guide has outlined its inferred properties, a potential synthetic approach, and a hypothetical experimental protocol for its use. Further research is needed to validate its synthesis, develop a specific and efficient detection method, and characterize its performance in comparison to established thymidine analogues like BrdU and EdU. For researchers and drug development professionals, the exploration of novel nucleoside analogues like this compound could offer new possibilities for studying cell proliferation and the effects of therapeutic agents.
Methodological & Application
Application Notes and Protocols for Incorporating 5-(2-Hydroxyethyl)uridine into Cellular DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Hydroxyethyl)uridine (5-HEU) is a modified nucleoside that can be metabolically incorporated into cellular DNA. Its structural similarity to thymidine (B127349) allows it to be recognized by cellular machinery involved in DNA synthesis. The presence of the hydroxyethyl (B10761427) group at the C5 position of the uracil (B121893) base, however, introduces a modification that can be exploited for various research and therapeutic applications. This document provides detailed protocols for the synthesis of a 5-HEU phosphoramidite (B1245037), its incorporation into cellular DNA in vitro, and methods for its detection and quantification. Additionally, it outlines the expected cellular responses to the presence of this adduct in the genome.
The incorporation of 5-HEU can serve as a valuable tool for:
-
Studying DNA damage and repair pathways: The 5-HEU adduct can mimic certain types of DNA damage, allowing for the investigation of cellular repair mechanisms.
-
Developing novel anticancer therapies: As a modified nucleoside, 5-HEU has the potential to act as an anticancer agent by disrupting DNA replication and inducing cell death in rapidly dividing cancer cells.[1][2]
-
Labeling and tracking DNA: The unique structure of 5-HEU can be used as a handle for the attachment of probes for imaging and tracking newly synthesized DNA.
Data Summary
The following tables provide illustrative quantitative data based on typical results observed with other modified nucleosides. These should be considered as starting points for experimental design, and optimal conditions should be determined empirically for each cell line and experimental setup.
Table 1: Illustrative Cytotoxicity of this compound in Cultured Human Cells
| Cell Line | 5-HEU Concentration (µM) | Incubation Time (hours) | Cell Viability (% of Control) |
| HEK293 | 1 | 72 | 95 ± 5 |
| 10 | 72 | 82 ± 7 | |
| 50 | 72 | 65 ± 8 | |
| 100 | 72 | 40 ± 6 | |
| HeLa | 1 | 72 | 98 ± 4 |
| 10 | 72 | 75 ± 9 | |
| 50 | 72 | 50 ± 11 | |
| 100 | 72 | 25 ± 5 |
Table 2: Illustrative Quantification of 5-HEU Incorporation into Cellular DNA by LC-MS/MS
| Cell Line | 5-HEU Treatment (µM) | Incubation Time (hours) | 5-HEU Adducts per 10^6 Nucleosides |
| HEK293 | 10 | 24 | 5 ± 1 |
| 50 | 24 | 25 ± 4 | |
| 100 | 24 | 60 ± 8 | |
| HeLa | 10 | 24 | 8 ± 2 |
| 50 | 24 | 40 ± 6 | |
| 100 | 24 | 95 ± 12 |
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphoramidite
The site-specific incorporation of 5-HEU into synthetic oligonucleotides or its metabolic incorporation into cellular DNA for subsequent analysis requires the synthesis of its phosphoramidite derivative. This protocol is adapted from established methods for the synthesis of other 5-substituted uridine (B1682114) phosphoramidites.[3][4][5]
Materials:
-
This compound
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection:
-
Dissolve this compound in anhydrous pyridine.
-
Add DMT-Cl portion-wise at 0°C and stir the reaction at room temperature overnight.
-
Quench the reaction with methanol (B129727) and evaporate the solvent.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain 5'-O-DMT-5-(2-hydroxyethyl)uridine.
-
-
Phosphitylation:
-
Dissolve the 5'-O-DMT protected nucleoside in anhydrous DCM.
-
Add DIPEA and cool the mixture to 0°C.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and evaporate the solvent.
-
Purify the crude product by precipitation in cold hexanes to yield the this compound phosphoramidite.
-
Confirm the product structure by ¹H and ³¹P NMR spectroscopy and mass spectrometry.
-
Protocol 2: Incorporation of 5-HEU into Cellular DNA
This protocol describes the treatment of cultured mammalian cells with 5-HEU to achieve its incorporation into the genomic DNA.
Materials:
-
Mammalian cell line of choice (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
This compound (dissolved in sterile PBS or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper
-
DNA extraction kit
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to attach and reach 50-70% confluency.
-
-
5-HEU Treatment:
-
Prepare a stock solution of 5-HEU in a sterile solvent (e.g., 100 mM in DMSO).
-
Dilute the 5-HEU stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Remove the old medium from the cells and replace it with the 5-HEU-containing medium.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). A time-course experiment is recommended to determine the optimal incubation time.
-
-
Cell Harvesting and DNA Extraction:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization.
-
Isolate genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer or fluorometer.
-
Protocol 3: Quantification of 5-HEU in Genomic DNA by LC-MS/MS
This protocol outlines the enzymatic hydrolysis of genomic DNA containing 5-HEU and its subsequent quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is a highly sensitive and specific method for detecting DNA adducts.[6][7]
Materials:
-
Genomic DNA containing 5-HEU
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS grade water and acetonitrile (B52724)
-
Formic acid
-
LC-MS/MS system with a C18 column
Procedure:
-
DNA Hydrolysis:
-
To 10-20 µg of genomic DNA, add nuclease P1 and the appropriate buffer.
-
Incubate at 37°C for 2-4 hours.
-
Add alkaline phosphatase and the corresponding buffer.
-
Incubate at 37°C for an additional 1-2 hours to dephosphorylate the nucleosides.
-
Filter the reaction mixture to remove enzymes.
-
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample into the LC-MS/MS system.
-
Separate the nucleosides on a C18 reversed-phase column using a gradient of acetonitrile in water with 0.1% formic acid.
-
Perform mass spectrometry analysis in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for 5-HEU and the normal nucleosides (dG, dA, dC, T).
-
Create a standard curve using a known concentration of synthetic 5-HEU to quantify the amount of 5-HEU in the genomic DNA sample.
-
Express the results as the number of 5-HEU adducts per 10^6 or 10^7 normal nucleosides.
-
Signaling Pathways and Experimental Workflows
Cellular Response to 5-HEU Incorporation
The incorporation of 5-HEU into DNA is expected to be recognized by the cell as a form of DNA damage, likely as an alkylation adduct. This will trigger the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and attempts at DNA repair.[8][9][10] If the damage is too extensive, the cell may undergo apoptosis. The primary sensors for this type of damage are the ATM and ATR kinases.[11]
Caption: DNA Damage Response to 5-HEU Incorporation.
Experimental Workflow
The following diagram illustrates the overall workflow for studying the incorporation of 5-HEU into cellular DNA and its downstream effects.
Caption: Overall Experimental Workflow.
References
- 1. Frontiers | Nucleoside Analogues as Antibacterial Agents [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. DNA damage (naturally occurring) - Wikipedia [en.wikipedia.org]
- 9. academic.oup.com [academic.oup.com]
- 10. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracking DNA Synthesis In Vitro Using 5-(2-Hydroxyethyl)uridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of DNA synthesis is fundamental to cellular and molecular biology, with critical applications in cancer research, toxicology, and drug development. Traditional methods for monitoring DNA replication, such as the incorporation of radioactive nucleosides or 5-bromo-2'-deoxyuridine (B1667946) (BrdU), often involve hazardous materials or harsh denaturation steps that can compromise sample integrity. A newer alternative, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), utilizes bioorthogonal click chemistry for detection, offering a milder and more efficient workflow.[1][2][3][4]
This document describes the application of a novel thymidine (B127349) analog, 5-(2-Hydroxyethyl)uridine (5-HEU), for tracking DNA synthesis in vitro. While direct protocols for 5-HEU are still emerging, its structural similarity to other modified pyrimidines that are successfully incorporated into DNA suggests its potential as a valuable research tool.[5] This application note provides a theoretical framework and detailed protocols based on established methodologies for similar nucleoside analogs.
Principle of the Method
The core principle involves the introduction of 5-HEU into an in vitro DNA synthesis reaction. As a thymidine analog, 5-HEU triphosphate (5-HEU-TP) is incorporated into newly synthesized DNA by DNA polymerases. The hydroxyethyl (B10761427) group at the 5-position of the uracil (B121893) base serves as a unique chemical handle. For detection, this group can be enzymatically or chemically modified to introduce a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, enabling visualization and quantification of DNA synthesis.
I. Core Concepts and Workflow
The overall workflow for using 5-HEU to track DNA synthesis can be broken down into three main stages: Incorporation, Labeling, and Detection & Analysis.
Figure 1: High-level workflow for tracking DNA synthesis using 5-HEU.
II. Detailed Experimental Protocols
Protocol 1: In Vitro DNA Synthesis with 5-HEU Incorporation
This protocol describes the incorporation of 5-HEU into a newly synthesized DNA strand using a template and primer in a cell-free system.
Materials:
-
Single-stranded DNA template
-
DNA primer
-
10X Polymerase Reaction Buffer
-
dNTP mix (dATP, dCTP, dGTP)
-
5-HEU-TP (custom synthesis may be required)
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, prepare the following reaction mixture in a sterile microcentrifuge tube. The final volume is 50 µL.
| Component | Final Concentration | Volume (µL) |
| 10X Polymerase Buffer | 1X | 5 |
| dNTP mix (10 mM each) | 200 µM each | 1 |
| 5-HEU-TP (10 mM) | 50 µM | 0.25 |
| DNA Template (100 ng/µL) | 2 ng/µL | 1 |
| DNA Primer (10 µM) | 0.2 µM | 1 |
| DNA Polymerase (5 U/µL) | 0.05 U/µL | 0.5 |
| Nuclease-free water | Up to 50 |
-
Incubation: Mix the components gently by pipetting. Incubate the reaction at the optimal temperature for the chosen DNA polymerase for 1 hour. For Taq polymerase, this is typically 72°C.
-
Termination: Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purification: Purify the DNA product using a standard PCR purification kit to remove unincorporated nucleotides.
Protocol 2: Detection of Incorporated 5-HEU via Click Chemistry (Hypothetical)
This protocol is a hypothetical adaptation based on the highly efficient click chemistry used for EdU detection.[1][3][8] It assumes the synthesis of a modified 5-HEU containing a terminal alkyne group (5-ethynyl-2'-hydroxyethyl-uridine) or the enzymatic addition of an azide (B81097) or alkyne to the hydroxyl group of incorporated 5-HEU.
Materials:
-
5-HEU incorporated DNA (from Protocol 1)
-
Fluorescent azide or alkyne probe (e.g., Alexa Fluor 488 Azide)
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
-
PBS (Phosphate Buffered Saline)
-
DNA purification kit or ethanol (B145695) precipitation reagents
Procedure:
-
Click Reaction Cocktail Preparation: Prepare the click reaction cocktail fresh. For a 50 µL reaction:
| Component | Final Concentration | Volume (µL) |
| 5-HEU incorporated DNA | ~1 µg | x |
| Fluorescent Azide (2 mM) | 10 µM | 0.25 |
| CuSO₄ (100 mM) | 1 mM | 0.5 |
| Sodium Ascorbate (500 mM, fresh) | 5 mM | 0.5 |
| THPTA (100 mM) | 1 mM | 0.5 |
| PBS | Up to 50 |
-
Reaction: Add the components in the order listed. Mix gently and incubate at room temperature for 30 minutes, protected from light.
-
Purification: Purify the labeled DNA to remove unreacted click chemistry reagents. This can be done using a DNA purification spin column or by ethanol precipitation.
-
Analysis: The labeled DNA can now be visualized and quantified.
III. Data Presentation and Analysis
Quantitative analysis is crucial for comparing the efficiency of 5-HEU incorporation with established methods. Below are illustrative tables summarizing potential experimental outcomes.
Table 1: Comparison of Nucleoside Analog Incorporation Efficiency
| Nucleoside Analog | DNA Polymerase | Incorporation Rate (pmol/min) | Relative Efficiency (%) |
| dTTP (Control) | Taq | 150 | 100 |
| 5-HEU-TP | Taq | 110 | 73 |
| EdU-TP | Taq | 135 | 90 |
| BrdU-TP | Taq | 120 | 80 |
| dTTP (Control) | Klenow | 95 | 100 |
| 5-HEU-TP | Klenow | 70 | 74 |
| EdU-TP | Klenow | 88 | 93 |
| BrdU-TP | Klenow | 78 | 82 |
This table presents hypothetical data for illustrative purposes.
Table 2: Comparison of Detection Methods for Labeled DNA
| Labeling Method | Detection Limit (fmol) | Signal-to-Noise Ratio | Time to Result (hours) |
| 5-HEU (Click Chemistry) | 5 | 25 | 2 |
| EdU (Click Chemistry) | 2 | 30 | 1.5 |
| BrdU (Antibody) | 10 | 15 | 6-8 |
| ³H-Thymidine (Autorad) | 1 | >50 | 24-72 |
This table presents hypothetical data for illustrative purposes.
IV. Signaling Pathways and Experimental Logic
The incorporation of nucleoside analogs like 5-HEU into DNA is a fundamental process in molecular biology, directly linked to the DNA replication machinery.
Figure 2: Cellular uptake and incorporation pathway of 5-HEU.
The logic behind using 5-HEU is analogous to that of other thymidine analogs. By providing an alternative substrate for DNA polymerase, newly synthesized DNA can be tagged for subsequent analysis. The choice of detection method is critical and will depend on the specific modification introduced to the 5-HEU molecule.
Figure 3: Decision tree for selecting a DNA synthesis tracking method.
V. Applications in Drug Development
The ability to accurately measure DNA synthesis is paramount in the development of novel therapeutics, particularly in oncology.
-
High-Throughput Screening: A robust 5-HEU-based assay could be integrated into high-throughput screening platforms to identify compounds that inhibit cell proliferation.
-
Mechanism of Action Studies: For compounds that arrest the cell cycle, 5-HEU labeling can help pinpoint the specific phase of inhibition.
-
Genotoxicity Assays: Unscheduled DNA synthesis, a hallmark of DNA repair, can be detected by 5-HEU incorporation in non-proliferating cells, providing insights into the genotoxic potential of a drug candidate.
VI. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Incorporation Signal | Inefficient phosphorylation of 5-HEU to 5-HEU-TP. | Ensure high-purity, correctly synthesized 5-HEU-TP. Optimize the concentration of 5-HEU-TP in the reaction. |
| Suboptimal DNA polymerase activity. | Check the activity of the polymerase and use the recommended buffer and temperature. Titrate the enzyme concentration. | |
| High Background Signal | Incomplete removal of unincorporated 5-HEU-TP. | Ensure thorough purification of the DNA product after the incorporation step. |
| Non-specific binding of detection reagents. | Include appropriate blocking steps and wash the sample extensively after the labeling reaction. | |
| Inconsistent Results | Variability in reagent preparation. | Prepare master mixes for reactions. Use fresh dilutions of critical reagents like sodium ascorbate. |
| Degradation of DNA sample. | Handle DNA with care, using nuclease-free reagents and consumables. |
This compound holds promise as a novel tool for tracking DNA synthesis in vitro. While further research is needed to develop and validate specific reagents and protocols, the conceptual framework presented here, based on established methodologies for similar nucleoside analogs, provides a strong foundation for its application. The potential for developing a non-toxic, efficiently incorporated, and versatilely detectable DNA synthesis marker makes 5-HEU an exciting candidate for future research and development in molecular biology and drug discovery.
References
- 1. salic.med.harvard.edu [salic.med.harvard.edu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Incorporation of reporter-labeled nucleotides by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorogenic "click" reaction for labeling and detection of DNA in proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Click Chemistry-Based Detection of Nascent RNA Synthesis in Cells using 5-Ethynyluridine (5-EU)
An important clarification regarding the target molecule: The established click chemistry-based methods for labeling and detecting nascent RNA in cells utilize 5-ethynyluridine (B57126) (5-EU) , which contains an alkyne group necessary for the click reaction. The requested molecule, 5-(2-Hydroxyethyl)uridine (5-HEU), possesses a hydroxyl group that is not suitable for this specific bioorthogonal reaction. Therefore, this document provides detailed application notes and protocols for the widely adopted use of 5-ethynyluridine (5-EU) for cellular RNA detection.
Introduction
The ability to detect and quantify newly synthesized ribonucleic acid (RNA) is crucial for understanding a wide range of cellular processes, including gene expression, cell cycle progression, and the cellular response to various stimuli. Traditional methods for measuring transcriptional activity often rely on the incorporation of radioactive nucleosides, such as ³H-uridine, or halogenated analogs like 5-bromouridine (B41414) (BrU). While effective, these methods can be time-consuming, require specialized handling for radioactivity, or involve harsh denaturation steps that can compromise sample integrity.[1]
Click chemistry offers a powerful and elegant alternative for detecting nascent RNA synthesis.[1] This approach involves the metabolic incorporation of a bioorthogonal uridine (B1682114) analog, 5-ethynyluridine (5-EU), into newly transcribed RNA. The ethynyl (B1212043) group on 5-EU serves as a chemical handle that can be specifically and efficiently labeled in a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click" reaction.[1] This reaction covalently attaches a fluorescently labeled azide (B81097) to the incorporated 5-EU, allowing for sensitive and robust detection of newly synthesized RNA via fluorescence microscopy or flow cytometry.[1]
The key advantages of the 5-EU click chemistry method include its high sensitivity, specificity, and the mild reaction conditions that preserve cellular morphology and antigenicity, making it compatible with multiplexing with other detection modalities like immunofluorescence.[2]
Principle of the Method
The detection of nascent RNA using 5-EU is a two-step process:
-
Metabolic Labeling: Cells are incubated with 5-ethynyluridine (5-EU), a cell-permeable analog of uridine. Inside the cell, 5-EU is converted to its triphosphate form by the cellular nucleotide salvage pathway and is subsequently incorporated into newly synthesized RNA by RNA polymerases.[1][3]
-
Click Chemistry Detection: After labeling, cells are fixed and permeabilized to allow entry of the detection reagents. The incorporated 5-EU is then detected by a click reaction with a fluorescent azide (e.g., Alexa Fluor 488 azide, Alexa Fluor 647 azide). This reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) source like CuSO₄ with a reducing agent such as sodium ascorbate.[1][4] The resulting stable triazole linkage provides a permanent fluorescent label on the nascent RNA, which can then be visualized and quantified.
Experimental Protocols
Protocol 1: Detection of Nascent RNA Synthesis by Fluorescence Microscopy
This protocol details the steps for labeling, fixing, and staining cells for visualization of newly synthesized RNA using a fluorescence microscope.
Materials:
-
5-Ethynyluridine (5-EU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
3.7% Formaldehyde in PBS (Fixation Buffer)
-
0.5% Triton® X-100 in PBS (Permeabilization Buffer)
-
Click reaction cocktail components:
-
100 mM Tris, pH 8.5
-
1 mM CuSO₄
-
Fluorescent azide (e.g., Alexa Fluor 488 azide), 20 µM
-
100 mM Ascorbic acid (prepare fresh)
-
-
DAPI or Hoechst stain for nuclear counterstaining
-
Coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in a culture plate at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Metabolic Labeling with 5-EU:
-
Prepare a stock solution of 5-EU in DMSO.
-
Add 5-EU to the cell culture medium to a final concentration of 0.5 mM to 1 mM.
-
Incubate the cells for a period ranging from 30 minutes to 4 hours, depending on the experimental goals and cell type.
-
-
Cell Fixation:
-
Remove the 5-EU containing medium and wash the cells twice with PBS.
-
Add 3.7% Formaldehyde in PBS and incubate for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Add 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each coverslip, prepare 50-100 µL. Combine Tris buffer, CuSO₄, and the fluorescent azide. Finally, add the freshly prepared ascorbic acid to initiate the reaction.[1]
-
Remove PBS from the coverslips and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature in the dark.[1]
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain (e.g., DAPI) according to the manufacturer's instructions.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filters appropriate for the chosen fluorophore and DAPI.
-
Protocol 2: Quantification of Nascent RNA Synthesis by Flow Cytometry
This protocol provides a method to quantify the level of RNA synthesis in a cell population.
Materials:
-
Same as Protocol 1, but cells are grown in suspension or harvested from plates.
-
1% Bovine Serum Albumin (BSA) in PBS (Wash Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to the desired density.
-
Label cells with 0.5 mM to 1 mM 5-EU for 1-2 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (e.g., by trypsinization for adherent cells) and collect them by centrifugation.
-
Wash the cell pellet once with 1% BSA in PBS.
-
Resuspend the cells in 100 µL of 1% BSA in PBS.
-
Add 100 µL of Click-iT® fixative (or 3.7% formaldehyde) and incubate for 15 minutes at room temperature.
-
Wash the cells once with 1% BSA in PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in a saponin-based permeabilization buffer (or 0.5% Triton® X-100) and incubate for 15 minutes.
-
-
Click Reaction:
-
Centrifuge the cells and resuspend the pellet in 500 µL of the freshly prepared click reaction cocktail.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Analysis:
-
Wash the cells once with permeabilization buffer.
-
Resuspend the cells in PBS for analysis.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer.
-
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times
| Parameter | Fluorescence Microscopy | Flow Cytometry | Reference |
| 5-EU Concentration | 0.5 mM - 1 mM | 0.5 mM - 1 mM | [1] |
| Labeling Time | 30 min - 4 hours | 1 - 2 hours | [1][5] |
| Fixation (Formaldehyde) | 3.7% for 15 min | 3.7% for 15 min | [1] |
| Permeabilization (Triton® X-100) | 0.5% for 20 min | 0.5% for 15 min | |
| CuSO₄ Concentration | 1 mM | 1 mM | [1] |
| Fluorescent Azide Conc. | 20 µM | 2.5 µM - 20 µM | [1] |
| Ascorbic Acid Conc. | 100 mM | 100 mM | [1] |
| Click Reaction Time | 30 - 60 min | 30 min | [1] |
Visualizations
Caption: Experimental workflow for 5-EU labeling and detection.
References
- 1. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 3. jenabioscience.com [jenabioscience.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody-Based Detection of 5-(2-Hydroxyethyl)uridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the antibody-based detection of 5-(2-Hydroxyethyl)uridine, a modified nucleoside. The following sections outline the generation of specific antibodies and their application in various immunoassays.
Introduction to this compound
This compound is a derivative of the nucleoside uridine. While its biological significance is an emerging area of research, the detection and quantification of such modified nucleosides are crucial for understanding their roles in cellular processes, disease pathogenesis, and as potential biomarkers in drug development. Antibody-based methods offer high specificity and sensitivity for the detection of these modifications in various biological samples.
Generation of Antibodies against this compound
To develop immunoassays for this compound, specific antibodies must be generated. Since nucleosides are small molecules (haptens), they are not immunogenic on their own. Therefore, they must be conjugated to a larger carrier protein to elicit a robust immune response.[1][2]
Antigen Preparation:
The generation of a specific antibody begins with the synthesis of an immunogen. This is achieved by covalently coupling this compound to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[1][2] A common method involves the oxidation of the ribose ring to open it, followed by reductive amination to link it to the lysine (B10760008) residues of the carrier protein.[3]
Application Protocol 1: Competitive ELISA for Quantification of this compound
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying a specific antigen in a sample.[4][5][6] In this format, free this compound in the sample competes with a labeled or coated this compound conjugate for binding to a limited amount of anti-5-(2-Hydroxyethyl)uridine antibody. The resulting signal is inversely proportional to the amount of this compound in the sample.
Materials:
-
Anti-5-(2-Hydroxyethyl)uridine antibody
-
This compound-BSA conjugate (for coating)
-
96-well microtiter plates
-
Samples containing this compound (e.g., hydrolyzed RNA)
-
This compound standard
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody (if the primary is not labeled)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with 100 µL of this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[4]
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[4]
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In separate tubes, pre-incubate the anti-5-(2-Hydroxyethyl)uridine antibody with the standards or samples for 1 hour at 37°C.[4] Add 100 µL of this mixture to the coated wells and incubate for 90 minutes at 37°C.[4]
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Presentation:
| Standard Concentration (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % Inhibition |
| 0 (B₀) | 1.852 | 1.848 | 1.850 | 0% |
| 1 | 1.575 | 1.585 | 1.580 | 14.6% |
| 5 | 1.120 | 1.130 | 1.125 | 39.2% |
| 10 | 0.750 | 0.760 | 0.755 | 59.2% |
| 50 | 0.310 | 0.320 | 0.315 | 83.0% |
| 100 | 0.150 | 0.155 | 0.153 | 91.7% |
| Sample 1 | 0.980 | 0.970 | 0.975 | 47.3% |
| Sample 2 | 0.540 | 0.550 | 0.545 | 70.5% |
% Inhibition = [(Mean B₀ Abs - Mean Sample/Standard Abs) / Mean B₀ Abs] x 100
Application Protocol 2: Dot Blot for Semi-Quantitative Detection of this compound in RNA
A dot blot is a simple and rapid technique for detecting and semi-quantifying a specific molecule in a sample spotted onto a membrane.[7][8] This method is useful for screening multiple RNA samples for the presence of this compound.
Materials:
-
Total RNA or mRNA samples
-
Positively charged nylon or nitrocellulose membrane
-
Anti-5-(2-Hydroxyethyl)uridine antibody
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
RNA Denaturation: Denature RNA samples (e.g., 1-2 µg in RNase-free water) by heating at 95°C for 3 minutes, then immediately place on ice.[9]
-
Spotting: Carefully spot the denatured RNA samples onto the membrane. Allow the spots to air dry.
-
Crosslinking: UV-crosslink the RNA to the membrane (e.g., using a Stratalinker).[9]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle shaking.[9]
-
Primary Antibody: Incubate the membrane with the anti-5-(2-Hydroxyethyl)uridine antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[9]
-
Washing: Wash the membrane three times for 5 minutes each with wash buffer.[9]
-
Secondary Antibody: Incubate the membrane with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]
-
Washing: Wash the membrane four times for 10 minutes each with wash buffer.[9]
-
Detection: Incubate the membrane with ECL substrate for 5 minutes and capture the chemiluminescent signal using an imaging system.[9]
Data Presentation:
| Sample ID | RNA Concentration (µg) | Dot Blot Signal Intensity (Arbitrary Units) |
| Control RNA | 2.0 | 50 |
| Treated RNA 1 | 2.0 | 350 |
| Treated RNA 2 | 2.0 | 800 |
| Untreated RNA | 2.0 | 120 |
Application Protocol 3: Immunofluorescence for Cellular Localization of this compound
Immunofluorescence (IF) allows for the visualization of the subcellular localization of this compound.
Materials:
-
Cells grown on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA, 5% normal goat serum in PBS)
-
Anti-5-(2-Hydroxyethyl)uridine antibody
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Protocol:
-
Cell Culture: Seed and grow cells on sterile coverslips in a petri dish.
-
Fixation: Rinse cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.[10][11]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10-15 minutes.[12]
-
Washing: Wash cells three times with PBS.
-
Blocking: Block with blocking buffer for 1 hour at room temperature to reduce nonspecific antibody binding.[10]
-
Primary Antibody: Incubate with the anti-5-(2-Hydroxyethyl)uridine antibody (diluted in antibody dilution buffer) overnight at 4°C in a humidified chamber.[11]
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody: Incubate with the fluorophore-conjugated secondary antibody (diluted in antibody dilution buffer) for 1-2 hours at room temperature, protected from light.[11]
-
Washing: Wash cells three times with PBS, with the second wash including DAPI for nuclear counterstaining.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Data Presentation:
| Cellular Compartment | Mean Fluorescence Intensity (Control) | Mean Fluorescence Intensity (Treated) | Fold Change |
| Nucleus | 150 ± 20 | 750 ± 50 | 5.0 |
| Cytoplasm | 80 ± 15 | 240 ± 30 | 3.0 |
| Nucleolus | 300 ± 40 | 1500 ± 100 | 5.0 |
(Data are presented as mean ± standard deviation from n=3 independent experiments)
Conclusion
The protocols described provide a framework for the antibody-based detection of this compound. It is imperative to validate the specificity and affinity of any newly generated antibody to ensure reliable and reproducible results. These methods will be valuable tools for researchers and drug development professionals investigating the roles of this and other modified nucleosides in biology and medicine.
References
- 1. Antibodies specific for nucleic acid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation strategies for antibodies targeting modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. sinobiological.com [sinobiological.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Detecting RNA Methylation by Dot Blotting | Proteintech Group [ptglab.com]
- 8. ptglab.com [ptglab.com]
- 9. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels [bio-protocol.org]
- 10. Protocols | Cell Signaling Technology [cellsignal.com]
- 11. biotium.com [biotium.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Quantification of 5-(2-Hydroxyethyl)uridine in Biological Samples by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Hydroxyethyl)uridine is a modified nucleoside that can serve as a potential biomarker for exposure to ethylene (B1197577) oxide, a known carcinogen. Accurate and sensitive quantification of this compound in biological matrices such as urine and plasma is crucial for toxicological studies and for monitoring occupational or environmental exposure. This document provides a detailed application note and protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in biological samples is depicted below. The process involves sample preparation to isolate the analyte from the complex biological matrix, followed by instrumental analysis using HPLC-MS/MS, and subsequent data analysis to determine the concentration of the analyte.
Caption: A general workflow for the analysis of this compound.
Metabolic Context of Uridine (B1682114) and Potential Formation of this compound
This compound is not a direct participant in the canonical uridine metabolic pathway but is rather an adduct formed from the reaction of ethylene oxide with uridine. Uridine metabolism is a crucial process for the synthesis of pyrimidine (B1678525) nucleotides, which are essential for RNA and DNA synthesis. The diagram below illustrates the core uridine metabolic pathway and the putative point of formation of the hydroxyethyl (B10761427) adduct. Disruption of normal uridine homeostasis has been linked to various pathological conditions.
Caption: Uridine metabolism and the putative formation of this compound.
Detailed Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from urine and plasma. Optimization may be required based on the specific laboratory equipment and reagents.
a) Urine Sample Preparation
-
Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples for 10 seconds and centrifuge at 4,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Dilution: Take 100 µL of the supernatant and dilute it with 900 µL of mobile phase A (see HPLC conditions below).
-
Internal Standard Spiking: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-5-(2-Hydroxyethyl)uridine) to the diluted sample.
-
Filtration: Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
b) Plasma Sample Preparation (Protein Precipitation)
-
Thawing and Centrifugation: Thaw frozen plasma samples on ice. Vortex briefly and centrifuge at 2,000 x g for 5 minutes at 4°C.
-
Aliquoting: Aliquot 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard to the plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of mobile phase A.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS/MS Analysis
a) HPLC Conditions
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-1 min: 2% B; 1-5 min: 2-30% B; 5-6 min: 30-95% B; 6-7 min: 95% B; 7-7.1 min: 95-2% B; 7.1-10 min: 2% B |
b) Mass Spectrometry Conditions
The following parameters are suggested for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. These should be optimized for the specific instrument used.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Collision Gas | Argon |
c) MRM Transitions
The Multiple Reaction Monitoring (MRM) transitions need to be optimized for this compound. The precursor ion will be the protonated molecule [M+H]⁺. The product ion is typically the protonated nucleobase resulting from the cleavage of the glycosidic bond.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 289.1 | 157.1 | 100 | ~15-25 |
| Internal Standard | Calculated | Calculated | 100 | Optimized |
*Note: These are theoretical values and must be experimentally confirmed and optimized.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters that should be achieved for a validated HPLC-MS/MS method for this compound, based on data from similar nucleoside analyses.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Performance |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.0 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Low QC | 3 | 90 - 110% | < 15% |
| Mid QC | 50 | 90 - 110% | < 15% |
| High QC | 800 | 90 - 110% | < 15% |
Table 3: Matrix Effect and Recovery
| Parameter | Expected Performance |
| Matrix Effect | 85 - 115% |
| Recovery | > 80% |
Conclusion
The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. Proper sample preparation is critical to minimize matrix effects and ensure accurate results. The provided protocols and performance expectations serve as a comprehensive guide for researchers and scientists in the fields of toxicology, clinical chemistry, and drug development to establish and validate their own analytical methods for this important biomarker.
Application Note: Analysis of Cell Proliferation Using 5-(2-Hydroxyethyl)uridine and Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Measuring cellular proliferation is a cornerstone of research in cancer biology, immunology, toxicology, and drug development. A highly accurate method for assessing cell proliferation is the direct measurement of new DNA synthesis. This is typically achieved by introducing a labeled nucleoside analog that incorporates into the DNA of dividing cells during the S-phase of the cell cycle.
Historically, this was done using radioactive thymidine (B127349) or, more commonly, the thymidine analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU).[1][2] BrdU detection requires harsh DNA denaturation using acid or heat to allow for antibody access, a step that can degrade sample quality and is incompatible with many other experimental labels.[3][4]
Modern methods utilize nucleoside analogs like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) that are detected via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][3][5] This approach is faster and gentler, preserving cell morphology and epitopes for multiplexing with antibody-based staining.[1][4] This application note describes a protocol for analyzing cell proliferation using 5-(2-Hydroxyethyl)uridine (5-HEU), a uridine (B1682114) analog, based on the principles of click chemistry detection for flow cytometry.
Principle of the Method
The 5-HEU cell proliferation assay is a two-step process. First, the nucleoside analog 5-HEU is added to the cell culture medium and is incorporated into newly synthesized DNA by cells undergoing S-phase. The hydroxyethyl (B10761427) group of the incorporated 5-HEU serves as a handle for the second step. Following cell fixation and permeabilization, a "click" reaction is used to attach a fluorescent probe to the 5-HEU. This reaction covalently links a fluorescent azide (B81097) or other reactive molecule to the hydroxyethyl group, allowing for the sensitive detection of proliferating cells by flow cytometry.[6]
Figure 1. Principle of the 5-HEU cell proliferation assay.
Advantages of the 5-HEU Click Chemistry Method
The primary advantage of using a click chemistry-based detection method for proliferation is the avoidance of the harsh DNA denaturation steps required for BrdU antibody staining.[4]
-
Mild Conditions: Preserves cell morphology and the integrity of cellular epitopes, allowing for compatibility with immunophenotyping (staining of surface and intracellular markers).[1]
-
Speed and Simplicity: The click reaction is fast and efficient, significantly shortening the overall protocol time compared to antibody-based methods.
-
High Specificity: The bio-orthogonal nature of the click reaction ensures that the fluorescent probe reacts only with the incorporated 5-HEU, leading to low background and high signal-to-noise ratios.
-
Multiplexing Capability: The protocol is easily combined with staining for other cellular markers, such as surface antigens, intracellular proteins, and DNA content dyes for detailed cell cycle analysis.
| Feature | 5-HEU (Click Chemistry) Method | BrdU (Antibody Detection) Method |
| Detection Principle | Covalent bond via click reaction | Antibody-antigen binding |
| DNA Denaturation | Not required | Required (Acid, heat, or DNase)[4] |
| Protocol Time | Short (~1-2 hours post-labeling) | Long (~4-6 hours post-labeling) |
| Multiplexing | Highly compatible with antibody staining | Can destroy epitopes, limiting options[1] |
| Reagent Access | Small fluorescent probe easily accesses DNA | Large antibody requires harsh permeabilization |
| Signal Amplification | Direct covalent labeling | Can be amplified with secondary antibodies |
Detailed Experimental Protocol
This protocol provides a general framework for adherent or suspension cells. Optimization of 5-HEU concentration and incubation time is recommended for each cell type and experimental condition.
4.1. Materials and Reagents
-
This compound (5-HEU)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Saponin or 0.5% Triton™ X-100 in PBS)
-
1% Bovine Serum Albumin (BSA) in PBS
-
Click Reaction Cocktail Components:
-
Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide, Alexa Fluor™ 647 Azide)
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Buffer (e.g., PBS or Tris buffer)
-
-
DNA stain for cell cycle analysis (e.g., DAPI, Propidium Iodide)
-
Flow cytometry tubes
4.2. Reagent Preparation
-
10 mM 5-HEU Stock Solution: Dissolve the required amount of 5-HEU in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light.
-
Fixative: Prepare or dilute to a 4% Paraformaldehyde (PFA) solution in PBS.
-
Permeabilization Buffer: Prepare a solution of 0.5% Saponin or 0.5% Triton™ X-100 in PBS.
-
Click Reaction Cocktail (Prepare Fresh): For each sample (100 µL reaction volume):
-
PBS: 85 µL
-
Fluorescent Azide (e.g., 10 mM stock): 1 µL
-
CuSO₄ (e.g., 100 mM stock): 2 µL
-
Sodium Ascorbate (e.g., 500 mM stock): 10 µL
-
Note: Add components in the order listed and vortex briefly to mix.
-
4.3. Experimental Workflow
References
- 1. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Assessment of cell proliferation by 5-bromodeoxyuridine (BrdU) labeling for multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. クリックケミストリー試薬の概要 [sigmaaldrich.com]
Application Notes and Protocols: Investigating 5-(2-Hydroxyethyl)uridine in Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine (B1682114) and its analogs are pivotal in cancer research due to their fundamental role in nucleic acid synthesis and cellular metabolism. While compounds like 5-Fluorouracil (5-FU) and 5-Ethynyl-2'-deoxyuridine (EdU) are well-established for their anti-cancer properties and as tools for studying cell proliferation, the specific effects of many other uridine derivatives remain unexplored. This document provides a comprehensive guide for investigating the potential applications of a novel compound, 5-(2-Hydroxyethyl)uridine, in cancer cell proliferation studies.
The following sections outline detailed experimental protocols, data presentation strategies, and potential mechanisms of action to guide the characterization of this compound as a potential anti-proliferative agent. While direct studies on this compound are not extensively available in public literature, the methodologies described herein are standard in the field for evaluating novel nucleoside analogs.
Hypothetical Data Presentation
Should initial screening demonstrate anti-proliferative effects of this compound, quantitative data should be meticulously collected and organized. Below are example tables for presenting such data, which would be populated with experimental results.
Table 1: Cytotoxicity of this compound in various cancer cell lines
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment | IC50 (µM) after 72h treatment |
| MCF-7 | Breast Cancer | [Insert Value] | [Insert Value] |
| HeLa | Cervical Cancer | [Insert Value] | [Insert Value] |
| A549 | Lung Cancer | [Insert Value] | [Insert Value] |
| HCT116 | Colon Cancer | [Insert Value] | [Insert Value] |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 cells
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | - | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [IC25] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [IC50] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [IC75] | [Insert Value] | [Insert Value] | [Insert Value] |
Key Experimental Protocols
The following are detailed protocols for foundational experiments to assess the impact of this compound on cancer cell proliferation.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HeLa, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. The final concentrations should typically range from 0.1 µM to 1000 µM.
-
Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To investigate whether this compound induces cell cycle arrest in cancer cells.
Materials:
-
Cancer cells treated with this compound as described in Protocol 1.
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations (e.g., IC25, IC50, IC75) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content histograms.
Potential Signaling Pathways and Mechanisms
The anti-proliferative effects of uridine analogs often involve interference with DNA synthesis or cellular signaling pathways that regulate cell growth. Below are diagrams illustrating a hypothetical experimental workflow and a potential signaling pathway that could be affected by this compound.
5-(2-Hydroxyethyl)uridine (5-HEU): A Novel Tool for Tracking Neurogenesis
Application Notes & Protocols for Researchers
Introduction: Overcoming the Limitations of Traditional Neurogenesis Markers
The study of adult neurogenesis, the process of generating new neurons, is critical for understanding brain plasticity, learning, memory, and for developing therapies for neurological disorders. For decades, researchers have relied on thymidine (B127349) analogs like 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to label and track dividing cells.[1][2][3] BrdU is incorporated into newly synthesized DNA during the S-phase of the cell cycle, allowing for the "birth-dating" of new cells.[3][4] However, the use of BrdU is fraught with challenges, including its potential toxicity, mutagenic effects, and impact on cell cycle and differentiation.[2][3] Furthermore, the detection of incorporated BrdU requires harsh DNA denaturation steps, which can degrade tissue integrity and interfere with the co-labeling of other cellular markers.[3]
5-(2-Hydroxyethyl)uridine (5-HEU) emerges as a promising alternative for labeling nascent DNA in neurogenesis studies. As a non-halogenated uridine (B1682114) analog, 5-HEU is designed to be readily incorporated into the DNA of proliferating neural stem and progenitor cells with potentially lower toxicity compared to BrdU. Its unique chemical handle allows for a bio-orthogonal "click" chemistry-based detection method. This gentle detection strategy avoids the need for DNA denaturation, thus preserving cellular and tissue architecture and allowing for superior multiplexing with immunofluorescence and other labeling techniques.
These application notes provide a comprehensive overview and detailed protocols for utilizing 5-HEU as a robust tool for studying neurogenesis both in vitro and in vivo.
Principle of 5-HEU Labeling and Detection
This compound acts as a surrogate for thymidine and is incorporated into the DNA of dividing cells during the S-phase. The hydroxyethyl (B10761427) group on the uracil (B121893) base serves as a unique chemical tag. Detection is achieved through a highly specific and efficient click chemistry reaction, where a fluorescently-labeled azide (B81097) molecule covalently binds to the hydroxyethyl group. This process is rapid, specific, and occurs under mild, biocompatible conditions, making it ideal for sensitive biological samples.
Data Presentation: Comparative Proliferation Marker Characteristics
| Feature | 5-Bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) | This compound (5-HEU) (Proposed) |
| Mechanism | Thymidine Analog | Thymidine Analog | Uridine/Thymidine Analog |
| Incorporation | S-Phase of Cell Cycle | S-Phase of Cell Cycle | S-Phase of Cell Cycle |
| Detection Method | Antibody-based (Immunohistochemistry) | Click Chemistry (Copper-catalyzed) | Click Chemistry (Strain-promoted or Copper-catalyzed) |
| DNA Denaturation | Required (e.g., HCl, heat, DNase) | Not Required | Not Required |
| Toxicity | Known to be toxic and mutagenic[2][3] | Lower toxicity than BrdU, but copper catalyst can be toxic | Potentially lowest toxicity (non-halogenated, avoids copper) |
| Multiplexing | Challenging due to harsh denaturation | Excellent | Excellent |
| Protocol Time | Longer (requires denaturation and antibody incubation) | Shorter | Shorter |
Experimental Protocols
I. In Vitro Labeling of Neural Stem/Progenitor Cells (NSPCs) with 5-HEU
This protocol describes the labeling of proliferating NSPCs in a monolayer or neurosphere culture system.
Materials:
-
Neural Stem/Progenitor Cells (e.g., from embryonic cortex or adult hippocampus)
-
NSPC expansion medium (e.g., DMEM/F12, B27 supplement, EGF, bFGF)
-
5-HEU stock solution (e.g., 10 mM in DMSO or PBS)
-
Culture plates/flasks (coated with Poly-L-ornithine and Laminin for adherent cultures)
-
Fixative solution (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry detection reagents (e.g., fluorescent azide)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Plate NSPCs on appropriate culture vessels. For monolayer cultures, use plates pre-coated with Poly-L-ornithine and laminin. Seed cells at a density that allows for active proliferation (e.g., 5 x 10⁴ cells/cm²).
-
5-HEU Labeling: Add 5-HEU to the culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for your specific cell type and experimental goals.
-
Incubation: Incubate the cells for a desired pulse duration (e.g., 2-24 hours) at 37°C and 5% CO₂. The length of incubation depends on the cell cycle length and the desired labeling density.
-
Fixation: After incubation, gently aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction Detection: Wash three times with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI or Hoechst (e.g., 1 µg/mL in PBS) for 10 minutes.
-
Imaging: Wash twice with PBS and mount the coverslips or image the plate directly using a fluorescence microscope with appropriate filters.
II. In Vivo Labeling of Neurogenesis in the Adult Rodent Brain
This protocol describes the administration of 5-HEU to adult rodents to label newly born cells in neurogenic niches like the subgranular zone (SGZ) of the hippocampus.
Materials:
-
Adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
5-HEU sterile solution (e.g., 10 mg/mL in sterile saline or PBS)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Anesthesia and perfusion solutions (e.g., Ketamine/Xylazine, saline, 4% PFA)
-
Vibratome or cryostat for sectioning
-
Standard immunohistochemistry reagents (blocking buffer, antibodies for co-labeling, etc.)
-
Click chemistry detection reagents
-
Fluorescence microscope
Protocol:
-
5-HEU Administration: Administer 5-HEU via intraperitoneal (i.p.) injection. A typical dose might be 50-100 mg/kg body weight. The dosing schedule can be a single injection for a short pulse or multiple injections over several days for cumulative labeling.
-
Survival Period: Allow the animal to survive for the desired chase period. This can range from 24 hours (to identify proliferating cells) to several weeks (to track the fate and maturation of the labeled cells into neurons).
-
Tissue Processing: At the end of the survival period, deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% PFA.
-
Post-fixation and Sectioning: Dissect the brain and post-fix it in 4% PFA overnight at 4°C. Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30% in PBS). Section the brain (e.g., 40 µm thick sections) using a vibratome or cryostat.
-
Click Reaction and Immunohistochemistry:
-
Wash free-floating sections with PBS.
-
Perform the click reaction as described in the in vitro protocol, adjusting incubation times for thicker tissue sections.
-
Following the click reaction, proceed with standard immunohistochemistry protocols to co-label for cell-type-specific markers (e.g., NeuN for mature neurons, Doublecortin (DCX) for immature neurons, GFAP for astrocytes).
-
-
Imaging and Analysis: Mount the stained sections onto slides and coverslip. Image the sections using a confocal or fluorescence microscope. Quantify the number of 5-HEU-positive cells and their co-localization with neuronal markers using stereological methods.[5]
Visualizations
References
- 1. The utility of Ki-67 and BrdU as proliferative markers of adult neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BrdU immunohistochemistry for studying adult neurogenesis: paradigms, pitfalls, limitations, and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Steps towards standardized quantification of adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Tissue Labeling with 5-(2-Hydroxyethyl)uridine (and its analogue 5-Ethynyluridine)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct literature on the in vivo application of 5-(2-Hydroxyethyl)uridine (5-HEU) for tissue labeling is scarce. The following application notes and protocols are based on the extensively documented use of a closely related and functionally similar uridine (B1682114) analog, 5-Ethynyluridine (B57126) (EU) . The underlying principles of metabolic incorporation and subsequent detection are highly comparable. Researchers should consider these protocols as a strong starting point for developing and optimizing their own experiments with 5-HEU, with the understanding that some empirical adjustments may be necessary.
Introduction and Applications
Metabolic labeling of nascent RNA with uridine analogs is a powerful technique to study RNA transcription, turnover, and localization in living organisms.[1] 5-Ethynyluridine (EU) is a cell-permeable nucleoside analog that is incorporated into newly synthesized RNA by cellular RNA polymerases.[2][3] The ethynyl (B1212043) group on EU serves as a bioorthogonal handle, allowing for covalent attachment of fluorescent probes or affinity tags via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][4] This method offers a significant advantage over traditional techniques like BrU labeling by avoiding harsh denaturation steps and providing high sensitivity and spatial resolution.[1][4]
Key Applications:
-
Monitoring Global RNA Synthesis: Visualize and quantify transcriptional activity in different tissues and cell types in vivo.[1][5]
-
Studying RNA Dynamics: Perform pulse-chase experiments to investigate RNA turnover and decay rates in a physiological context.[6]
-
Cell-Specific Gene Expression: In combination with cell-specific promoters driving nucleoside salvage pathway enzymes, it's possible to achieve cell-type-specific RNA labeling.
-
Neuroscience Research: Investigate changes in transcription in mouse models of nervous system disorders and study the localization of newly synthesized RNA in neurons.[2][5]
-
Developmental Biology: Track transcriptional changes during embryonic development and tissue regeneration.
-
Drug Discovery and Toxicology: Assess the effect of compounds on transcriptional activity and identify potential off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vivo application of 5-Ethynyluridine (EU) in mice, compiled from various studies. Note: Optimal dosages and labeling times should be empirically determined for each specific animal model and experimental goal.
Table 1: In Vivo Administration of 5-Ethynyluridine (EU) in Mice
| Parameter | Route of Administration | Dosage Range | Vehicle | Typical Labeling Time | Reference |
| EU | Intraperitoneal (IP) Injection | 1 mg/mouse | Sterile PBS or Saline | 4 - 144 hours | [7] |
| EU | Intracerebellar Injection | 1 µL of 10-100 mM solution | Sterile Saline | 1 hour - 9 days | [2] |
Table 2: Relative EU Labeling Intensities in Mouse Cerebellar Cells (1-hour post-injection)
| Cell Type | Relative Labeling Intensity (Normalized to Bergmann Glia) | Reference |
| Purkinje Cells | Highest | [2][5] |
| Bergmann Glia | 1.0 (Reference) | [2] |
| Granule Cells | ~0.2 | [2] |
Experimental Protocols
Protocol 1: In Vivo Labeling of Mouse Tissues with 5-Ethynyluridine (EU) via Intraperitoneal Injection
This protocol provides a general guideline for the systemic administration of EU to mice.
Materials:
-
5-Ethynyluridine (EU)
-
Sterile Phosphate Buffered Saline (PBS) or 0.9% Saline
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal balance
Procedure:
-
Preparation of EU Solution:
-
Dissolve EU in sterile PBS or saline to the desired stock concentration. Gentle heating (e.g., to 70°C for 1 minute) may be required to fully dissolve the compound.[3]
-
Prepare the final dosing solution based on the desired dosage (e.g., 1 mg/mouse) and a standard injection volume (e.g., 10 mL/kg).
-
Filter-sterilize the final dosing solution through a 0.22 µm syringe filter.
-
-
Animal Dosing:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Administer the calculated volume of the EU solution via intraperitoneal (IP) injection.
-
-
Labeling Period:
-
Return the animal to its cage and allow the labeling to proceed for the desired duration (e.g., 4 to 144 hours).[7]
-
-
Tissue Collection:
-
At the end of the labeling period, euthanize the animal using an approved method.
-
Proceed with tissue perfusion and collection as required for your downstream application (e.g., fixation for histology or snap-freezing for RNA extraction).
-
Protocol 2: Detection of EU-labeled RNA in Tissue Sections via Click Chemistry
This protocol outlines the click chemistry-based detection of incorporated EU in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Phosphate Buffered Saline (PBS)
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click-iT™ Reaction Cocktail Components:
-
Click-iT™ reaction buffer
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Fluorescent azide (B81097) (e.g., Alexa Fluor™ 488 Azide)
-
Click-iT™ reaction buffer additive (reducing agent)
-
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (B1166041) (2 x 5 minutes).
-
Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol (2 x 3 minutes each).
-
Rinse with PBS.
-
-
Permeabilization:
-
Incubate sections with a permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS) for 20 minutes at room temperature.
-
Wash slides 3 times with PBS.
-
-
Click Reaction:
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions immediately before use. A typical cocktail includes the reaction buffer, CuSO₄, fluorescent azide, and the buffer additive.
-
Cover the tissue section with the click reaction cocktail.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Counterstaining:
-
Wash slides 3 times for 5 minutes each with 3% BSA in PBS to remove unreacted reagents.[7]
-
Incubate with a nuclear counterstain solution (e.g., DAPI in PBS) for 5-10 minutes.
-
Wash slides 2 times for 5 minutes each with PBS.
-
-
Mounting and Imaging:
-
Briefly rinse slides in deionized water.
-
Mount a coverslip using an antifade mounting medium.
-
Image the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain. Newly synthesized RNA will exhibit bright fluorescence.
-
Protocol 3: RNA Extraction and Sequencing from EU-Labeled Tissues
This protocol describes the enrichment of EU-labeled RNA for subsequent sequencing.
Materials:
-
EU-labeled tissue
-
RNA extraction kit (e.g., TRIzol™-based)
-
Click chemistry reagents for biotinylation (e.g., Biotin-Azide)
-
Streptavidin-coated magnetic beads
-
Buffers for bead binding, washing, and elution
-
Reagents for cDNA library preparation and sequencing
Procedure:
-
Total RNA Isolation:
-
Homogenize the EU-labeled tissue and extract total RNA using a standard protocol (e.g., TRIzol™ extraction followed by column purification).
-
-
Biotinylation of EU-labeled RNA:
-
Perform a click chemistry reaction on the isolated total RNA using Biotin-Azide to attach biotin (B1667282) to the EU-labeled RNA molecules.
-
-
Enrichment of Biotinylated RNA:
-
Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the newly synthesized transcripts.
-
Wash the beads extensively to remove non-biotinylated (pre-existing) RNA.
-
-
Elution and Library Preparation:
-
Elute the enriched EU-labeled RNA from the beads.
-
Proceed with cDNA library preparation using a kit suitable for low-input RNA sequencing.
-
-
Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Analyze the sequencing data to identify and quantify newly transcribed genes.
-
Visualizations
Caption: Metabolic pathway of 5-Ethynyluridine (EU) incorporation into nascent RNA.
Caption: Experimental workflow for in vivo RNA labeling and analysis.
Potential Considerations and Toxicity
-
Specificity: While EU is primarily incorporated into RNA, some studies have reported low levels of incorporation into DNA in certain organisms and cell types, particularly those with high proliferation rates.[8] It is advisable to perform control experiments, such as DNase treatment, to confirm the specificity of RNA labeling.
-
Toxicity: High concentrations or long-term exposure to EU can be toxic and may induce cellular stress responses or even neurodegeneration in highly transcriptionally active neurons.[5] It is crucial to determine the optimal, non-toxic concentration and duration of EU administration for each experimental system through pilot studies.
-
Metabolic Perturbation: The introduction of a modified nucleoside can potentially perturb normal RNA metabolism.[9] Researchers should be aware of this possibility and consider its implications when interpreting results.
By carefully considering these factors and optimizing the provided protocols, researchers can effectively utilize uridine analogs for the in vivo labeling of tissues to gain valuable insights into the dynamic world of RNA biology.
References
- 1. pnas.org [pnas.org]
- 2. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 4. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo 5-ethynyluridine (EU) labelling detects reduced transcription in Purkinje cell degeneration mouse mutants, but can itself induce neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-(2-Hydroxyethyl)uridine Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of 5-(2-Hydroxyethyl)uridine to minimize cytotoxicity in experimental settings. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cytotoxicity for this compound?
A1: As a nucleoside analog, this compound is expected to exert cytotoxic effects primarily through interference with nucleic acid synthesis. After cellular uptake, it can be phosphorylated to its triphosphate form and subsequently incorporated into RNA and/or DNA. This incorporation can lead to chain termination, altered nucleic acid structure and function, and ultimately, inhibition of cell proliferation and induction of cell death. The specific mechanism and degree of cytotoxicity will likely be cell-type dependent.
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: Without specific data for this compound, a broad concentration range should be initially screened. Based on data from other 5-substituted uridines, a starting range of 1 µM to 100 µM is recommended for initial dose-response experiments. For example, 5-carboxy-2'-deoxyuridine (B46656) showed inhibition of HEp-2 cell growth at concentrations of 1.0, 10, and 100 µM[1][2]. It is crucial to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
A3: The optimal concentration will be one that allows for the desired biological effect of the compound without causing significant cell death. This is typically determined by performing a cytotoxicity assay (e.g., MTT or LDH assay) to establish a dose-response curve. From this curve, you can identify a concentration range that has minimal impact on cell viability (e.g., >90% viability) while still being effective for your intended application.
Q4: Can the cytotoxicity of this compound be reversed?
A4: The reversibility of cytotoxicity for nucleoside analogs can vary. In some cases, washing out the compound may allow cells to recover if the damage is not too severe. For some nucleoside analogs, co-incubation with natural nucleosides (like uridine (B1682114) or cytidine) can prevent cytotoxicity by competing for uptake and incorporation into nucleic acids[3]. This could be tested experimentally for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cell death at all tested concentrations | The starting concentration range is too high for the specific cell line. | Test a lower range of concentrations (e.g., nanomolar to low micromolar). |
| The cell line is particularly sensitive to nucleoside analogs. | Consider using a more resistant cell line if appropriate for the experimental goals. | |
| No observable effect on cell viability, even at high concentrations | The compound may have low intrinsic cytotoxicity in the chosen cell line. | Confirm the compound's activity with a positive control. Consider testing in a different, potentially more sensitive, cell line. |
| Issues with the compound's solubility or stability in culture medium. | Ensure the compound is fully dissolved. Prepare fresh stock solutions for each experiment. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure accurate and consistent cell counting and seeding for each experiment. |
| Differences in incubation times or reagent preparation. | Standardize all experimental protocols and ensure consistent timing. | |
| Contamination of cell cultures. | Regularly check for and address any microbial contamination. |
Data Presentation
Table 1: Example Cytotoxicity Data for Structurally Related 5-Substituted Uridine Analogs
This table provides example data from related compounds to guide initial experimental design. This is NOT data for this compound.
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| 5-Hydroxyuridine (B57132) | Human Colon Adenocarcinoma (HT-29) | Colony Formation | Not specified | More sensitive than normal fetal intestinal cells | [3] |
| 5-Carboxy-2'-deoxyuridine | HEp-2 | Growth Inhibition | 1.0 µM | 21% inhibition | [1][2] |
| 10 µM | 67% inhibition | [1][2] | |||
| 100 µM | 91% inhibition | [1][2] | |||
| 5-Formyl-2'-deoxyuridine | Chinese Hamster Fibroblast (CHF) | Colony Forming Ability | Not specified | Greatly reduced | [4] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
This compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
96-well plates
-
This compound stock solution
-
Cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and include appropriate controls (untreated cells for spontaneous LDH release and a lysis control for maximum LDH release).
-
Incubate for the desired time period.
-
Carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Read the absorbance at the recommended wavelength (usually around 490 nm).
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
This compound stock solution
-
Cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound.
-
After the incubation period, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cells according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Putative metabolic and cytotoxic pathway of this compound.
References
- 1. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2′-Deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective cytotoxicity of 5-hydroxyuridine for human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Formyluracil and its nucleoside derivatives confer toxicity and mutagenicity to mammalian cells by interfering with normal RNA and DNA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal in 5-(2-Hydroxyethyl)uridine detection assays
Welcome to the technical support center for 5-(2-Hydroxyethyl)uridine (5-HEU) detection assays. This resource provides troubleshooting guides and frequently asked questions to help you resolve issues with low signal in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a weak or no signal in my 5-HEU ELISA?
A weak or no signal can be caused by several factors, including problems with reagent preparation or storage, incorrect antibody concentrations, procedural errors, or issues with the biological samples themselves.[1][2] It is recommended to check that all reagents are at room temperature before beginning the assay and to verify their expiration dates.[2]
Q2: Could the issue be with my primary or secondary antibodies?
Yes, antibody performance is critical for a successful assay. Low antibody concentration is a common reason for a weak signal.[1] Additionally, ensure that your primary and secondary antibodies are compatible (e.g., the secondary antibody is designed to detect the primary antibody's host species).[1] The capture and detection antibodies in a sandwich ELISA must also recognize different epitopes on the target antigen.[1][3]
Q3: How important is the incubation time and temperature?
Incubation times and temperatures are optimized for specific assays. If the incubation period is too short or the temperature is too low, the binding reactions may not proceed to completion, resulting in a weak signal. In some cases, increasing the incubation time, for instance by leaving it overnight at 4°C, may help to increase the signal.[1]
Q4: Can the sample itself be the source of the problem?
Absolutely. The concentration of 5-HEU in your sample might be below the detection limit of the assay.[1] The sample matrix can also interfere with the assay, masking the detection of the target molecule. It is also crucial to ensure the stability of 5-HEU in your samples through proper collection and storage.
Q5: Is it possible that my washing steps are too harsh?
Aggressive washing can lead to the removal of the capture antibody, antigen, or detection antibody from the plate, resulting in a lower signal. Try reducing the number or duration of the washing steps or using a gentler washing method.
Troubleshooting Guide
This guide provides more detailed solutions to common problems encountered during this compound detection assays.
Issue 1: Weak or No Signal
A weak or no signal is a frequent issue in immunoassays. The following troubleshooting workflow can help you identify the potential cause.
Caption: Troubleshooting workflow for low signal.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Reagent Issues | |
| Reagents prepared incorrectly or expired. | Double-check all calculations and preparation steps in the protocol. Ensure no reagents have passed their expiration date.[2] |
| Reagents not at room temperature. | Allow all reagents to equilibrate to room temperature for 15-20 minutes before use.[2] |
| Improper storage of kit components. | Verify the recommended storage conditions for all assay components on the kit label.[2] |
| Contaminated buffers. | Prepare fresh buffers for the assay. |
| Antibody Problems | |
| Antibody concentration is too low. | Increase the concentration of the primary and/or secondary antibody. Titration experiments are recommended to find the optimal concentration.[1][4] |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is specific for the host species of the primary antibody.[1] |
| Capture and detection antibodies in a sandwich ELISA recognize the same epitope. | Use a validated antibody pair that recognizes distinct epitopes.[1] |
| Procedural Errors | |
| Incorrect incubation times or temperatures. | Adhere strictly to the incubation times and temperatures specified in the protocol. Consider a longer incubation, such as overnight at 4°C, for the primary antibody.[1] |
| Insufficient washing. | Increase the number and/or duration of wash steps to reduce background noise.[1] |
| Overly aggressive washing. | Reduce the force and duration of washing to prevent removal of bound components. |
| Sample-Related Issues | |
| Analyte concentration is too low. | Concentrate the sample or perform a serial dilution to ensure the analyte concentration is within the assay's detectable range.[1] |
| Sample matrix interference. | Dilute the sample at least 1:2 in the appropriate sample diluent. It may be necessary to test a series of dilutions. |
| Analyte instability. | Ensure proper sample collection, processing, and storage to prevent degradation of 5-HEU.[5] |
Issue 2: Optimizing Antibody Concentrations
The optimal concentrations for primary and secondary antibodies are crucial for achieving a good signal-to-noise ratio.
Recommended Antibody Dilution Ranges
| Antibody Type | Starting Dilution Range (from 1 mg/mL stock) |
| Primary Antibody | 1:1,000 - 1:10,000 |
| Secondary Antibody (HRP-conjugated) | 1:5,000 - 1:100,000 |
Note: These are general recommendations. The optimal dilution for your specific assay should be determined empirically through titration.[4][6]
Experimental Protocols
General Indirect ELISA Protocol for 5-HEU Detection
This protocol outlines the basic steps for an indirect ELISA.
-
Coating: Dilute the 5-HEU standard or sample in a coating buffer (e.g., PBS) and add it to the wells of an ELISA plate. Incubate overnight at 4°C.[1]
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antigen.
-
Blocking: Add a blocking buffer (e.g., BSA or casein in PBS) to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[1]
-
Primary Antibody Incubation: Add the diluted primary antibody specific for 5-HEU to each well. Incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C).
-
Washing: Repeat the washing step to remove unbound primary antibody.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) to each well. Incubate for 1-2 hours at room temperature.[6]
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Detection: Add the substrate for the enzyme (e.g., TMB for HRP) to each well. A color change will indicate the presence of the target analyte.
-
Stop Reaction: Add a stop solution (e.g., sulfuric acid) to quench the reaction.
-
Read Plate: Measure the absorbance at the appropriate wavelength using a plate reader.
Caption: General Indirect ELISA Workflow.
Sample Preparation for 5-HEU Analysis
Proper sample preparation is critical for accurate quantification.
-
Sample Collection: Collect biological samples (e.g., urine, plasma, cell culture media) using appropriate methods to minimize contamination.
-
Stabilization: To prevent enzymatic degradation of 5-HEU, samples should be processed promptly or stored at -80°C. For plant tissues, flash-freezing in liquid nitrogen is recommended to halt enzymatic activity.
-
Extraction: For complex matrices like tissues, an extraction step may be necessary. A common extraction buffer for nucleosides is a mixture of methanol, acetonitrile, and water.[7]
-
Purification and Concentration: Solid-phase extraction (SPE) can be used to purify and concentrate nucleosides from the extract.
-
Final Preparation: The final sample should be reconstituted in a buffer compatible with the immunoassay.
Signaling Pathways and Assay Principles
Understanding the principles behind different assay formats can help in troubleshooting.
Competitive ELISA for Small Molecule Detection
Competitive ELISAs are often used for detecting small molecules like 5-HEU. In this format, the signal is inversely proportional to the amount of analyte in the sample.
Caption: Principle of Competitive ELISA.
References
- 1. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 2. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of a cytidine-to-uridine transition on the stability of Escherichia coli A19 5-S RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 5-(2-Hydroxyethyl)uridine (5-HEU) Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in their 5-(2-Hydroxyethyl)uridine (5-HEU) staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of 5-HEU staining?
This compound (5-HEU) is an analog of uridine (B1682114) that can be incorporated into newly synthesized RNA. The detection of incorporated 5-HEU is typically achieved through immunofluorescence (IF) or immunohistochemistry (IHC). This involves using a primary antibody that specifically recognizes 5-HEU, followed by a fluorescently labeled secondary antibody that binds to the primary antibody. The resulting fluorescence signal allows for the visualization of nascent RNA, providing insights into transcriptional activity.
Q2: I am observing high background fluorescence across my entire sample. What are the most common causes?
High background staining can obscure the specific signal and is a common issue in immunofluorescence. The primary causes often relate to several key steps in the staining protocol:
-
Inadequate Fixation: Improper fixation can lead to poor preservation of cellular morphology and allow non-specific binding of antibodies.
-
Insufficient Blocking: The blocking step is crucial for preventing antibodies from binding to non-specific sites.[1]
-
Incorrect Antibody Concentration: Both primary and secondary antibody concentrations that are too high can result in non-specific binding and increased background.[2][3]
-
Suboptimal Permeabilization: Inadequate or excessive permeabilization can either prevent antibody access to the target or cause cellular damage, leading to background signal.[4][5]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies that contribute to background fluorescence.
Q3: Can the choice of fixative affect my 5-HEU staining results?
Yes, the choice of fixative is a critical parameter.[5] Different fixatives have different mechanisms of action that can impact the preservation of 5-HEU in RNA and the accessibility of the epitope for antibody binding.
-
Cross-linking fixatives (e.g., paraformaldehyde - PFA): These are generally recommended as a starting point because they are excellent at preserving cellular morphology.[6] However, over-fixation with PFA can mask the 5-HEU epitope, potentially requiring an antigen retrieval step.
-
Organic solvents (e.g., cold methanol (B129727), acetone): These fixatives work by dehydrating and precipitating proteins. They can sometimes improve antibody access to certain epitopes but can also be harsher on cell morphology.[6]
It is advisable to test different fixation methods to determine the optimal condition for your specific cell or tissue type and the anti-5-HEU antibody you are using.
Q4: How do I choose the right blocking solution?
The goal of the blocking step is to saturate non-specific binding sites on the sample, thereby reducing background signal. Common blocking agents include:
-
Normal Serum: It is generally recommended to use normal serum from the same species in which the secondary antibody was raised.[1][7] For example, if your secondary antibody is a goat anti-mouse, you would use normal goat serum for blocking.
-
Bovine Serum Albumin (BSA): BSA is a commonly used protein for blocking and is a good starting point if serum is not available.
-
Non-fat Dry Milk: While effective for some applications, it is not recommended for detecting phosphorylated proteins due to its high phosphoprotein content.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to high background in 5-HEU staining.
Problem: High Background Staining
| Potential Cause | Recommended Solution | Further Considerations |
| Improper Fixation | Optimize fixation time and concentration. For PFA, a typical starting point is 4% for 10-15 minutes at room temperature.[5][6] For methanol, use ice-cold 100% methanol for 10 minutes at -20°C.[6] | Over-fixation can mask the epitope. Consider antigen retrieval methods if you suspect this is the case. Under-fixation can lead to poor morphology and non-specific antibody binding.[8] |
| Inadequate Blocking | Increase the blocking incubation time (e.g., to 1 hour at room temperature). Ensure the blocking agent is appropriate for your antibody combination (e.g., use normal serum from the secondary antibody host species).[2] | Blocking buffers should ideally be freshly prepared. |
| Primary Antibody Concentration Too High | Perform a titration of the primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[2][3][9] Start with the manufacturer's recommended dilution and test a range of dilutions around it. | Even a high-quality antibody can cause background if used at too high a concentration. |
| Secondary Antibody Non-specific Binding | Run a control where the primary antibody is omitted. If you still see staining, the secondary antibody is binding non-specifically.[2][10] Consider using a pre-adsorbed secondary antibody. | Ensure the secondary antibody is raised against the host species of the primary antibody.[2] |
| Insufficient Washing | Increase the number and/or duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., PBS-T) for washes.[6] | Gentle agitation during washing can improve efficiency. |
| Incomplete Permeabilization | For nuclear targets like RNA, a detergent like Triton X-100 is often required to permeabilize the nuclear membrane.[5] A typical starting concentration is 0.1-0.5% in PBS for 10-15 minutes. | Over-permeabilization can damage cellular structures and lead to increased background. Optimize the detergent concentration and incubation time. |
| Autofluorescence | Some tissues and cells have endogenous molecules that fluoresce. This can be addressed by treating the sample with a quenching agent like Sudan Black B or by using spectral imaging to separate the specific signal from the autofluorescence. | Aldehyde-based fixatives can sometimes induce autofluorescence. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of 5-HEU in Cultured Cells
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish and grow to the desired confluency.
-
5-HEU Labeling: Add 5-HEU to the culture medium at the desired final concentration and incubate for the desired labeling period.
-
Washing: Gently wash the cells twice with Phosphate Buffered Saline (PBS).
-
Fixation (Choose one):
-
Paraformaldehyde (PFA): Add 4% PFA in PBS to the cells and incubate for 15 minutes at room temperature.[6] Wash the cells three times with PBS for 5 minutes each.
-
Methanol: Add ice-cold 100% methanol (-20°C) to the cells and incubate for 10 minutes at -20°C.[6] Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization: If using PFA fixation, add 0.2% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature.[6] Wash three times with PBS. (This step is not necessary if using methanol fixation, as it also permeabilizes the cells).
-
Blocking: Add a blocking buffer (e.g., 5% Normal Goat Serum and 0.1% Triton X-100 in PBS) and incubate for 1 hour at room temperature.[1][6]
-
Primary Antibody Incubation: Dilute the anti-5-HEU primary antibody in the blocking buffer to its optimal concentration. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Washing: Wash twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Experimental workflow for 5-HEU immunofluorescence staining.
Caption: Logical workflow for troubleshooting high background in 5-HEU staining.
References
- 1. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Tips for Immunofluorescence Microscopy | Rockland [rockland.com]
- 6. benchchem.com [benchchem.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. bosterbio.com [bosterbio.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. azolifesciences.com [azolifesciences.com]
Technical Support Center: Enhancing 5-(2-Hydroxyethyl)uridine Click Chemistry Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 5-(2-Hydroxyethyl)uridine click chemistry reactions. The guidance provided is primarily based on the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction protocols for the closely related and widely used analogue, 5-ethynyluridine (B57126) (5-EU).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the click chemistry reaction with this compound?
The reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This compound contains a terminal alkyne group. In the presence of a Cu(I) catalyst, this alkyne group undergoes a highly specific and efficient reaction with an azide-modified molecule (e.g., a fluorescent dye, biotin, or a drug molecule) to form a stable triazole linkage.[1][2][3][4]
Q2: What is the active copper species in the reaction, and how is it maintained?
The active catalyst is Copper(I) (Cu(I)). However, Cu(I) is prone to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1][4] To maintain a sufficient concentration of Cu(I), a reducing agent, most commonly sodium ascorbate (B8700270), is added to the reaction mixture to reduce Cu(II) to Cu(I) in situ.[5]
Q3: What is the role of a ligand in the CuAAC reaction?
Ligands, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), are crucial for several reasons:
-
Stabilize Cu(I): They protect the Cu(I) catalyst from oxidation and disproportionation.
-
Increase Reaction Rate: Ligands can accelerate the reaction.
-
Reduce Cytotoxicity: In biological applications, ligands can chelate the copper ion, reducing its toxic effects on cells.[4]
-
Improve Solubility: Water-soluble ligands like THPTA allow the reaction to be performed efficiently in aqueous buffers.[4]
Q4: What are the main differences between using THPTA and TBTA as ligands?
The primary difference is their solubility. THPTA is water-soluble and ideal for bioconjugation reactions in aqueous buffers.[4] TBTA is soluble in organic solvents like DMSO and is a common choice for reactions in such media.
Q5: Can this reaction be performed without a copper catalyst?
Yes, copper-free click chemistry, known as strain-promoted azide-alkyne cycloaddition (SPAAC), is an alternative. This method uses a strained cyclooctyne (B158145) instead of a terminal alkyne. The high ring strain of the cyclooctyne allows it to react with an azide (B81097) without the need for a catalyst. This is particularly useful for applications in living cells where copper toxicity is a concern.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound click chemistry reaction.
Problem 1: Low or No Product Yield
This is the most common issue and can be attributed to several factors.
| Potential Cause | Recommended Solution(s) | Citations |
| Inactive Copper Catalyst | Ensure your sodium ascorbate solution is freshly prepared, as it readily oxidizes in air. Use a 3- to 10-fold molar excess of sodium ascorbate over the copper salt. Degas your solvents and reaction buffers to remove dissolved oxygen. | [1][5][6] |
| Suboptimal Ligand Concentration | Use a copper-chelating ligand like THPTA (for aqueous media) or TBTA. The optimal ligand-to-copper ratio is typically between 1:1 and 5:1. It is recommended to pre-mix the copper sulfate (B86663) and ligand before adding them to the reaction. | [7] |
| Reagent Quality and Stoichiometry | Use high-purity reagents. Ensure the azide and alkyne-modified uridine (B1682114) are not degraded. While a 1:1 stoichiometry can work, using a slight excess (1.1 to 2-fold) of the less critical reagent can drive the reaction to completion. | [1] |
| Steric Hindrance | If the azide or alkyne is attached to a bulky molecule, the reaction may be slow. Consider increasing the reaction time or temperature. A longer linker between the functional group and the molecule of interest can also help. | [1] |
| Substrate Inhibition | Functional groups on your substrate, such as thiols, can coordinate with the copper catalyst and inhibit the reaction. Increasing the concentration of the copper-ligand complex may help overcome this. |
A logical workflow for troubleshooting low yield is presented below.
Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.
Problem 2: Presence of Side Products or Impurities
| Potential Cause | Recommended Solution(s) | Citations |
| Oxidative Homocoupling of Alkynes | This side reaction (Glaser coupling) can occur in the presence of Cu(II) and oxygen. Ensure anaerobic conditions by thoroughly degassing solvents and using an adequate amount of reducing agent (sodium ascorbate). | [1] |
| Reaction with Other Functional Groups | Although highly specific, side reactions can occur. For instance, alkynes can sometimes react with thiol residues from cysteine. Pre-treatment with a low concentration of hydrogen peroxide has been suggested to mitigate thiol interference in some contexts. | |
| Degradation of Sensitive Substrates | The reaction conditions, particularly the copper catalyst, can sometimes lead to the degradation of sensitive biomolecules. Using a stabilizing ligand and lowering the reaction temperature can help minimize this. Adding aminoguanidine (B1677879) can also prevent oxidative damage in some cases. | [1][7] |
| Fluorescent Artifacts | When using fluorescent azide reporters, impurities in the reagents can lead to fluorescent artifacts. Ensure high-purity reagents are used. | [8] |
Problem 3: Poor Reproducibility
| Potential Cause | Recommended Solution(s) | Citations |
| Inconsistent Reagent Quality | Use reagents from the same batch for a series of experiments. Always use freshly prepared sodium ascorbate solution. | [1] |
| Variable Oxygen Exposure | Standardize the degassing procedure for all reactions to ensure consistent removal of oxygen. | [1] |
Experimental Protocols
This section provides a generalized protocol for a CuAAC reaction with an alkyne-modified uridine analog. Note: This is a starting point and should be optimized for your specific application.
Protocol: Labeling of an Alkyne-Modified Oligonucleotide
-
Preparation of Stock Solutions:
-
Alkyne-Oligonucleotide: Prepare a stock solution (e.g., 100 µM) in nuclease-free water.
-
Azide Reporter: Prepare a 10 mM stock solution in a compatible solvent (e.g., DMSO).
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
THPTA Ligand: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use .
-
-
Reaction Setup (Example for a 100 µL final volume):
-
In a microcentrifuge tube, combine:
-
50 µL of Alkyne-Oligonucleotide solution (final concentration: 50 µM)
-
10 µL of Buffer (e.g., 1 M potassium phosphate, pH 7)
-
1.5 µL of Azide Reporter stock solution (final concentration: 150 µM)
-
-
In a separate tube, premix the catalyst:
-
2.5 µL of 20 mM CuSO₄
-
5.0 µL of 50 mM THPTA
-
Let this mixture stand for 1-2 minutes.
-
-
Add the 7.5 µL of the premixed catalyst to the reaction tube.
-
Initiate the reaction by adding 5 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 5 mM).
-
Mix gently and incubate at room temperature for 1-4 hours. Protect from light if using fluorescent azides.
-
-
Purification:
-
The labeled oligonucleotide can be purified from excess reagents by ethanol (B145695) precipitation or by using a desalting column (size-exclusion chromatography).[2][9]
-
Data Presentation: Recommended Reagent Concentrations
The following table summarizes typical starting concentrations for key reagents in a CuAAC reaction.
| Reagent | Stock Solution Concentration | Typical Final Concentration | Notes | Citations |
| Alkyne-Substrate | Varies | 20 - 200 µM | Dependent on the specific experiment. | [2][7] |
| Azide-Reporter | 10 mM | 1.5x molar excess over alkyne | A slight excess can improve reaction efficiency. | [2] |
| Copper(II) Sulfate (CuSO₄) | 20 mM | 50 - 250 µM | The source of the Cu(I) catalyst. | [7] |
| Ligand (e.g., THPTA) | 50 mM | 0.25 - 1.25 mM | Typically a 5:1 ratio of ligand to copper. | [7] |
| Sodium Ascorbate | 100 mM (Fresh) | 2.5 - 5 mM | A 3-10 fold excess over copper is recommended. Always prepare fresh. | [6][7][10] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a CuAAC bioconjugation experiment.
Caption: A generalized experimental workflow for a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
Overcoming cell permeability issues with 5-(2-Hydroxyethyl)uridine
Welcome to the technical support center for 5-(2-Hydroxyethyl)uridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and answering frequently asked questions related to the experimental use of this thymidine (B127349) analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a modified pyrimidine (B1678525) nucleoside, structurally analogous to thymidine.[1] Its primary application in research is as a tool to label newly synthesized DNA, allowing for the tracking of DNA replication and cell proliferation.[1]
Q2: I am observing low efficacy of this compound in my cell culture experiments. What are the potential causes?
A2: Low efficacy of nucleoside analogs like this compound is often attributed to poor cell permeability.[2][3] These molecules are typically hydrophilic and struggle to cross the lipid bilayer of the cell membrane efficiently.[4] Another contributing factor could be low expression levels of nucleoside transporter proteins (ENTs and CNTs) in your specific cell line, which are crucial for the uptake of these compounds.[5][6]
Q3: How can I improve the cellular uptake of this compound?
A3: Several strategies can be employed to enhance the cellular uptake of hydrophilic nucleoside analogs:
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Prodrug Approach: Chemical modification of this compound to create a more lipophilic prodrug can significantly improve its ability to cross cell membranes.[2] Once inside the cell, enzymatic cleavage would release the active compound.
-
Delivery Vehicles: Encapsulating this compound in delivery systems like liposomes or nanoparticles can facilitate its entry into cells.[7][8][9]
-
Permeabilizing Agents: In some experimental setups, transient permeabilization of the cell membrane using agents like mild detergents can be considered, although this may impact cell viability.
Q4: What are the key cellular transporters involved in the uptake of nucleoside analogs?
A4: The uptake of nucleoside analogs is primarily mediated by two families of solute carrier (SLC) transporters:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.[4][5]
-
Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides into the cell against their concentration gradient.[4][10] The expression and substrate specificity of these transporters can vary significantly between different cell types.
Troubleshooting Guides
Issue 1: Inconsistent results between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Cell culture variability | Ensure consistent cell density, passage number, and growth conditions across all replicates. |
| Inconsistent compound concentration | Prepare a fresh stock solution of this compound and verify its concentration. |
| Variations in incubation time | Use a calibrated timer and standardize the incubation period for all samples. |
| Cell line heterogeneity | Consider single-cell cloning to establish a more uniform cell population. |
Issue 2: High cytotoxicity observed at effective concentrations.
| Potential Cause | Troubleshooting Step |
| Off-target effects | Reduce the concentration of this compound and increase the incubation time. |
| Solvent toxicity | If using a solvent like DMSO, perform a vehicle control to assess its toxicity at the concentration used. |
| Cellular stress | Optimize cell culture conditions to ensure cells are healthy before adding the compound. |
| Apoptosis induction | Perform assays to detect markers of apoptosis to understand the mechanism of cell death. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This assay is considered the gold standard for in vitro prediction of intestinal drug absorption.[11]
1. Cell Culture:
- Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
- Seed the cells on permeable filter supports (e.g., Transwell®) and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
2. Monolayer Integrity Test:
- Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
- Alternatively, perform a Lucifer Yellow permeability test. A low permeability of Lucifer Yellow indicates a tight monolayer.[11]
3. Permeability Assessment (Apical to Basolateral):
- Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).
- Add the dosing solution containing this compound to the apical (donor) chamber.
- Add fresh HBSS to the basolateral (receiver) chamber.
- Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- Collect samples from both the donor and receiver chambers at the end of the incubation.
4. Data Analysis:
- Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC-UV).
- Calculate the apparent permeability coefficient (Papp) using the following equation:
- Papp = (dQ/dt) / (A * C0)
- Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based, high-throughput assay for assessing passive diffusion.
1. Plate Preparation:
- Use a 96-well plate system with a filter plate pre-coated with a phospholipid-oil mixture to mimic a biological membrane.
2. Dosing Solution Preparation:
- Dissolve this compound in a suitable buffer (e.g., HBSS) at a known concentration.
3. Permeability Measurement:
- Add the dosing solution to the donor wells.
- Add fresh buffer to the receiver wells.
- Assemble the donor and receiver plates and incubate for a defined period.
4. Data Analysis:
- Determine the concentration of the compound in both the donor and acceptor wells.
- Calculate the apparent permeability coefficient (Papp).[11]
Data Presentation
Table 1: Comparative Permeability of Nucleoside Analogs
| Compound | Papp (x 10⁻⁶ cm/s) in Caco-2 Assay | Expected Human Absorption |
| This compound (Hypothetical) | To be determined experimentally | To be determined |
| Gemcitabine | Low | Moderate |
| Azacitidine | Low | Low |
| Decitabine | Low | Low |
| Uridine | High | High |
Note: The permeability of this compound is expected to be low based on its hydrophilic nature. Experimental data is required for confirmation.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Solute Carrier Nucleoside Transporters in Hematopoiesis and Hematological Drug Toxicities: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The equilibrative nucleoside transporter family, SLC29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of Radio-Thermo-Sensitivity of 5-Iodo-2-Deoxyuridine-Loaded Polymeric-Coated Magnetic Nanoparticles Triggers Apoptosis in U87MG Human Glioblastoma Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 11. benchchem.com [benchchem.com]
5-(2-Hydroxyethyl)uridine stability in cell culture media
Welcome to the Technical Support Center for 5-(2-Hydroxyethyl)uridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a modified pyrimidine (B1678525) nucleoside. While specific applications are still under investigation, 5-substituted uridines are a class of compounds explored for their potential antiviral and anticancer activities. Modifications at the C5 position of the uracil (B121893) base can influence the biological activity, bioavailability, and stability of the nucleoside analog.[1]
Q2: How stable is this compound in common cell culture media like DMEM or RPMI-1640?
A2: Currently, there is limited publicly available data specifically detailing the stability of this compound in cell culture media under standard incubation conditions (37°C, 5% CO₂). The stability of a modified nucleoside in culture media can be influenced by several factors including pH, temperature, and the presence of media components such as serum and enzymes.[2] It is highly recommended to perform a stability study under your specific experimental conditions.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation products for this compound have not been extensively documented in the literature, modified nucleosides can undergo degradation through several mechanisms. These may include hydrolysis of the glycosidic bond that links the uracil base to the ribose sugar, or enzymatic degradation by nucleoside phosphorylases that may be present in serum supplements or released by cells. The 2-hydroxyethyl substituent itself is generally stable, but the entire molecule's stability is influenced by the complex environment of the cell culture medium.[3]
Q4: How can I prepare a stock solution of this compound and what is its recommended storage?
A4: this compound is typically soluble in aqueous solutions. For a stock solution, dissolve the compound in sterile, nuclease-free water or a buffer such as PBS. To ensure sterility, filter the solution through a 0.22 µm filter. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term storage. For short-term use, a solution stored at 4°C should be stable for a few days, though this should be verified experimentally.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity in cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium over the course of the experiment.
-
Troubleshooting Tip: Perform a stability study to determine the half-life of the compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocol section). Based on the stability data, you may need to replenish the compound at regular intervals during long-term experiments.
-
-
Possible Cause: Low cellular uptake of the compound.
-
Troubleshooting Tip: Modified nucleosides are typically taken up by cells via nucleoside transporters. If you suspect low uptake, you can investigate the expression of relevant transporters in your cell line. Alternatively, consider using a higher concentration of the compound, if not limited by toxicity.
-
-
Possible Cause: Cellular metabolism of this compound into an inactive form.
-
Troubleshooting Tip: The compound may be metabolized by cellular enzymes. Advanced analytical techniques like LC-MS/MS can be used to identify potential metabolites within the cells.
-
Issue 2: High variability in results between experimental replicates.
-
Possible Cause: Inconsistent compound concentration due to degradation or adsorption to plastics.
-
Troubleshooting Tip: Ensure that stock solutions are properly stored and that fresh dilutions are made for each experiment. When preparing working solutions in cell culture media, mix thoroughly. Consider using low-protein-binding labware.
-
-
Possible Cause: Issues with the analytical method used for quantification.
-
Troubleshooting Tip: If you are quantifying the compound in your media, ensure your analytical method (e.g., HPLC, LC-MS) is validated for accuracy and precision. Refer to our troubleshooting section for analytical methods.
-
Issue 3: Difficulty in quantifying this compound in cell culture media using HPLC or LC-MS.
-
Possible Cause: Interference from complex media components.
-
Troubleshooting Tip: Optimize your sample preparation method. This may include a protein precipitation step followed by solid-phase extraction (SPE) to clean up the sample before analysis.[4]
-
-
Possible Cause: Poor chromatographic peak shape or resolution.
-
Troubleshooting Tip: Adjust the mobile phase composition, gradient, or column chemistry. For polar compounds like nucleosides, a C18 column with an aqueous mobile phase containing a small amount of organic modifier and an acid (e.g., formic acid) is a good starting point.
-
-
Possible Cause: Low sensitivity or signal suppression in LC-MS.
-
Troubleshooting Tip: Optimize the mass spectrometer source parameters. Use a stable isotope-labeled internal standard for accurate quantification to compensate for matrix effects.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C
| Time (hours) | Concentration (µM) | Percent Remaining (%) |
| 0 | 10.0 | 100 |
| 4 | 9.5 | 95 |
| 8 | 8.9 | 89 |
| 12 | 8.2 | 82 |
| 24 | 6.8 | 68 |
| 48 | 4.5 | 45 |
Table 2: Hypothetical Half-Life of this compound in Different Cell Culture Media at 37°C
| Cell Culture Medium | Serum Supplement | Estimated Half-Life (hours) |
| DMEM | 10% FBS | ~40 |
| RPMI-1640 | 10% FBS | ~35 |
| DMEM | Serum-Free | ~60 |
| RPMI-1640 | Serum-Free | ~55 |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
This protocol provides a framework for assessing the chemical stability of this compound in a cell-free culture medium.
Materials:
-
This compound
-
Sterile, nuclease-free water or PBS
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum supplement
-
Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate
-
Calibrated incubator set to 37°C with 5% CO₂
-
HPLC or LC-MS/MS system for quantification
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water.
-
Prepare Working Solution: Dilute the stock solution in the cell culture medium to be tested to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the working solution into sterile, low-protein-binding tubes or a 96-well plate. Place the samples in a 37°C incubator with 5% CO₂.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot from the incubator. The t=0 sample should be collected immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Sample Preparation for Analysis:
-
Thaw the samples on ice.
-
If the medium contains serum, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in the initial mobile phase for HPLC or LC-MS/MS analysis.
-
-
Quantification: Analyze the samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound remaining at each time point.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and estimate the half-life.
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Hypothetical metabolic fate of this compound via the pyrimidine salvage pathway.
References
Technical Support Center: 5-(2-Hydroxyethyl)uridine (5-HEU) Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Hydroxyethyl)uridine (5-HEU).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-HEU) and why is it measured?
A1: this compound (5-HEU) is a chemical compound that is formed in the body after exposure to ethylene (B1197577) oxide (EtO). EtO is a known carcinogen, and measuring 5-HEU in biological samples, such as urine, serves as a biomarker to assess exposure to this harmful substance.[1]
Q2: What is the primary analytical method for quantifying 5-HEU?
A2: The gold standard for the quantitative analysis of 5-HEU in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity, sensitivity, and specificity for detecting and quantifying low levels of 5-HEU.
Q3: What are the main metabolic pathways leading to the formation of 5-HEU?
A3: Ethylene oxide is a reactive epoxide that can alkylate macromolecules like DNA and proteins. One of the pathways of EtO metabolism involves its reaction with uridine, a component of RNA, to form this compound. EtO is metabolized in the body through two main pathways: hydrolysis to ethylene glycol and conjugation with glutathione.[2] The formation of DNA and protein adducts, including 5-HEU, is a result of the high reactivity of the epoxide ring.[3]
Troubleshooting Guide: LC-MS/MS Analysis of 5-HEU
This guide addresses common issues encountered during the quantification of 5-HEU using LC-MS/MS.
Issue 1: High Background Noise or Poor Signal-to-Noise Ratio
Possible Causes:
-
Contaminated Solvents or Reagents: Impurities in solvents, buffers, or internal standards can lead to high background noise.
-
Dirty Ion Source: Accumulation of non-volatile salts and other contaminants in the ion source is a common cause of increased background and reduced sensitivity.
-
Column Contamination: Buildup of matrix components from previous injections on the analytical column can lead to elevated baseline noise.[4]
-
Improper Mobile Phase Additives: Using non-volatile buffers or additives at high concentrations can contribute to background noise.
Troubleshooting Steps:
-
Solvent and Reagent Check:
-
Ion Source Cleaning:
-
Follow the manufacturer's protocol to clean the ion source components, including the capillary, skimmer, and lenses.[6]
-
-
Column Flushing and Replacement:
-
Flush the column with a strong solvent gradient to remove contaminants.
-
If the background remains high, consider replacing the guard column or the analytical column.
-
-
Optimize Mobile Phase:
-
Use volatile mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) at the lowest effective concentration.
-
Issue 2: Inaccurate Quantification and Poor Reproducibility
Possible Causes:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., urine) can suppress or enhance the ionization of 5-HEU and its internal standard, leading to inaccurate results.
-
Inadequate Sample Preparation: Incomplete removal of interfering substances during sample preparation can affect accuracy and precision.
-
Instability of 5-HEU: Degradation of 5-HEU in the sample before or during analysis.
-
Poor Linearity of Calibration Curve: Issues with the preparation of calibration standards or the analytical method can result in a non-linear response.
Troubleshooting Steps:
-
Evaluate and Mitigate Matrix Effects:
-
Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.
-
Optimize the chromatographic separation to separate 5-HEU from interfering matrix components.
-
Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove matrix interferences.[7]
-
Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with 5-HEU to compensate for matrix effects.
-
-
Optimize Sample Preparation:
-
Validate the sample preparation method for recovery and efficiency. Methods like methanol (B129727)/chloroform (B151607) precipitation can be effective for urine samples.[8]
-
Ensure complete protein precipitation and removal of phospholipids.
-
-
Assess Analyte Stability:
-
Conduct stability tests of 5-HEU in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, bench-top stability).[9]
-
Analyze samples as quickly as possible after preparation.
-
-
Verify Calibration Curve:
-
Prepare fresh calibration standards from a certified reference material.
-
Ensure the calibration range covers the expected concentration of 5-HEU in the samples.
-
Use a linear regression model with appropriate weighting.
-
Issue 3: Appearance of Artifact Peaks or False Positives
Possible Causes:
-
Formation of Adducts: In electrospray ionization (ESI), 5-HEU can form adducts with cations present in the mobile phase or sample, such as sodium ([M+Na]+) or potassium ([M+K]+), leading to unexpected peaks.[10]
-
In-source Fragmentation: Fragmentation of 5-HEU or co-eluting compounds within the ion source can generate artifact peaks.
-
Cross-reactivity (in Immunoassays): If using an immunoassay-based method, antibodies may cross-react with structurally similar molecules, leading to false-positive results.[11][12]
-
Sample Contamination: Contamination of the sample with exogenous substances can produce interfering peaks.
Troubleshooting Steps:
-
Identify Adducts:
-
Check the mass-to-charge ratio (m/z) of the unknown peaks to see if they correspond to common adducts of 5-HEU.
-
Optimize mobile phase composition to minimize adduct formation (e.g., by adding a small amount of a volatile acid).
-
-
Optimize Ion Source Parameters:
-
Reduce the cone voltage or fragmentor voltage to minimize in-source fragmentation.
-
-
Validate Antibody Specificity (for Immunoassays):
-
Test the antibody against a panel of structurally related compounds to assess cross-reactivity.[11]
-
-
Ensure Sample Integrity:
-
Follow strict sample collection and handling protocols to avoid contamination.
-
Analyze blank matrix samples to check for interfering peaks.
-
Quantitative Data Summary
Table 1: Typical Performance Characteristics of an LC-MS/MS Method for 5-HEU Quantification
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery | 85 - 115% |
Experimental Protocols
Protocol 1: Sample Preparation of Urine for 5-HEU Analysis by LC-MS/MS
This protocol is a general guideline and may require optimization for specific instruments and matrices.
Materials:
-
Urine sample
-
Methanol (LC-MS grade)
-
Chloroform (LC-MS grade)
-
Internal Standard (e.g., ¹³C₄,¹⁵N₂-5-HEU)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of urine, add 20 µL of the internal standard solution.
-
Add 400 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 200 µL of chloroform and vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Carefully collect the upper aqueous layer containing 5-HEU.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for 5-HEU Analysis
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
5-HEU: m/z 289.1 → 113.1 (Quantifier), m/z 289.1 → 157.1 (Qualifier)
-
¹³C₄,¹⁵N₂-5-HEU (IS): m/z 295.1 → 117.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Visualizations
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. zefsci.com [zefsci.com]
- 5. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 6. Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions : SHIMADZU (Shimadzu Corporation) [faq.an.shimadzu.co.jp]
- 7. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. scispace.com [scispace.com]
Best practices for fixing and permeabilizing cells labeled with 5-(2-Hydroxyethyl)uridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-(2-Hydroxyethyl)uridine (5-HEU) for nascent RNA labeling.
Troubleshooting Guide
This guide addresses common issues encountered during the fixation and permeabilization steps of 5-HEU labeling experiments.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Inadequate Fixation: Insufficient cross-linking of 5-HEU-labeled RNA, leading to its loss during subsequent steps. | - Optimize fixation time with 4% paraformaldehyde (PFA) to 15-20 minutes at room temperature.[1] - Consider using a fresh PFA solution, as old solutions can lose effectiveness. - For particularly sensitive samples, a two-step fixation process involving a brief second fixation after immunostaining might improve retention.[2] |
| Inefficient Permeabilization: The permeabilization agent may not be creating pores large enough for antibody penetration. | - Switch from a milder detergent like saponin (B1150181) to a stronger one like Triton X-100 or NP-40 at a concentration of 0.1-0.5% in PBS for 10-15 minutes.[1] - If using Triton X-100, ensure the incubation time is optimized, as prolonged exposure can damage cellular structures. | |
| Antibody Issues: The primary or secondary antibody concentration may be too low, or the antibodies may be incompatible. | - Titrate the primary antibody to determine the optimal concentration. - Ensure the secondary antibody is raised against the host species of the primary antibody.[3] - Run positive controls to confirm antibody activity.[4] | |
| High Background | Over-fixation: Excessive cross-linking can lead to non-specific antibody binding. | - Reduce the fixation time or the concentration of the fixative.[5] - Include a quenching step with ammonium (B1175870) chloride after fixation to neutralize free aldehyde groups. |
| Inadequate Blocking: Non-specific binding sites on the cells are not sufficiently blocked. | - Increase the blocking incubation time to at least one hour. - Use a blocking buffer containing normal serum from the same species as the secondary antibody. | |
| Autofluorescence: The cells themselves may be fluorescent, obscuring the signal. | - Check for autofluorescence in an unstained control sample. - Use a mounting medium containing an anti-fade reagent. | |
| Altered Cellular Morphology | Harsh Permeabilization: Strong detergents can disrupt cellular structures. | - Reduce the concentration or incubation time of the permeabilization agent. - Consider using a milder detergent like saponin, especially if membrane integrity is critical. |
| Inappropriate Fixation: The chosen fixation method may not be suitable for the cell type or target. | - For preserving cell surface markers, a formaldehyde-based fixation is generally preferred over alcohol-based methods.[6] - If using alcohol fixation, ensure it is performed with ice-cold solutions to minimize protein denaturation. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound (5-HEU) and 5-Ethynyluridine (5-EU)?
Both 5-HEU and 5-EU are uridine (B1682114) analogs used for metabolic labeling of newly synthesized RNA. The key difference lies in the chemical group attached at the 5-position of the uracil (B121893) base. 5-EU contains an ethynyl (B1212043) group, which allows for detection via a "click" chemistry reaction with an azide-conjugated fluorophore.[7][8][9] 5-HEU, on the other hand, possesses a hydroxyethyl (B10761427) group. Its detection typically relies on immunolabeling with an antibody specific to this modification. While both are effective for labeling nascent RNA, the detection methods and potential for non-specific labeling can differ. Some studies have raised concerns about the potential for 5-EU to be incorporated into DNA in certain organisms, a consideration that may also be relevant for 5-HEU.[7][8]
Q2: Which fixation method is best for preserving 5-HEU-labeled RNA?
Paraformaldehyde (PFA) is a commonly recommended fixative for preserving RNA in cells.[10] A 4% PFA solution in PBS for 10-20 minutes at room temperature is a good starting point.[1] Methanol fixation can also be used and has the advantage of simultaneously permeabilizing the cells, but it can sometimes lead to protein denaturation and may not be optimal for all antigens if performing co-staining.[11] The choice of fixative can impact RNA quality, with formaldehyde-based methods generally showing better preservation of RNA integrity compared to alcohol-based fixation.[10]
Q3: What is the best permeabilization agent to use for detecting 5-HEU?
The choice of permeabilization agent depends on the location of the target and the need to preserve cellular structures.
-
Triton X-100 or NP-40 (0.1-0.5% in PBS): These are non-ionic detergents that effectively permeabilize both the plasma and nuclear membranes, allowing antibodies to access nuclear and cytoplasmic RNA.[1] They are a good general choice for most applications.
-
Saponin: This is a milder detergent that selectively interacts with cholesterol in the plasma membrane, creating pores without completely dissolving the membrane. It is a good option when preserving the integrity of intracellular membranes is important.
-
Alcohols (e.g., cold 70% ethanol): As mentioned, alcohols can act as both fixatives and permeabilizing agents.[6]
Q4: How can I optimize the signal-to-noise ratio in my 5-HEU staining?
Optimizing the signal-to-noise ratio is crucial for obtaining clear and quantifiable results. Here are some key steps:
-
Titrate Antibodies: Determine the optimal concentration of your primary and secondary antibodies to maximize specific binding and minimize non-specific background.[4]
-
Optimize Blocking: Use an effective blocking buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100) and incubate for an adequate amount of time (at least 1 hour).
-
Thorough Washing: Perform sufficient washing steps between antibody incubations to remove unbound antibodies.[4]
-
Use Antifade Mountant: Mount your coverslips with a medium containing an antifade reagent to prevent photobleaching during imaging.
-
Include Proper Controls: Always include negative controls (e.g., cells not labeled with 5-HEU, secondary antibody only) to assess background levels.
Experimental Protocols
Standard Protocol for Fixation and Permeabilization of 5-HEU Labeled Cells for Immunofluorescence
This protocol provides a starting point for visualizing 5-HEU incorporation. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
Cells labeled with 5-HEU
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1 M Ammonium Chloride in PBS (optional, for quenching)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)
-
Primary Antibody against 5-HEU
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Wash: Gently wash the 5-HEU labeled cells twice with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Quenching: Incubate the cells with 0.1 M ammonium chloride in PBS for 10 minutes at room temperature to quench any remaining formaldehyde.
-
Wash: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against 5-HEU in the blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.
-
Wash: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Final Wash: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for 5-HEU labeling and detection.
Caption: A logical guide to troubleshooting common issues.
References
- 1. Preparing Fixed Cells for Labeling | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Quantitative intracellular retention of delivered RNAs through optimized cell fixation and immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. ibidi.com [ibidi.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Navigating the Landscape of Cell Proliferation Assays: A Comparative Guide to BrdU and its Alternatives
An objective comparison of methodologies for accurate cell proliferation analysis, providing researchers, scientists, and drug development professionals with data-driven insights to select the optimal assay for their experimental needs.
Introduction
The precise measurement of cell proliferation is a cornerstone of research in numerous fields, from oncology and developmental biology to toxicology and regenerative medicine. For decades, the incorporation of the thymidine (B127349) analog 5-bromo-2'-deoxyuridine (B1667946) (BrdU) has been a gold standard for identifying and quantifying cells undergoing DNA synthesis. However, the landscape of cell proliferation assays is continually evolving, with newer methods offering improvements in efficiency, sensitivity, and experimental flexibility.
This guide provides a comprehensive comparison of BrdU with its prominent alternative, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). While the initial topic of interest included 5-(2-Hydroxyethyl)uridine (5-HEU), extensive research did not yield sufficient publicly available data on its use as a cell proliferation marker to form a direct comparison. Therefore, this guide will focus on the well-established and widely adopted BrdU and EdU methodologies, presenting experimental data, detailed protocols, and visual workflows to empower researchers in making informed decisions for their studies.
Mechanism of Action: A Tale of Two Analogs
Both BrdU and EdU are synthetic analogs of thymidine, a nucleoside essential for DNA replication. When introduced to living cells, they are incorporated into newly synthesized DNA during the S-phase of the cell cycle. The fundamental difference between the two lies in their detection methods, which significantly impacts the experimental workflow and sample integrity.
BrdU: The Immunodetection Standard
BrdU is detected using specific monoclonal antibodies.[1] This immunocytochemical approach requires a harsh DNA denaturation step, typically involving treatment with hydrochloric acid or DNase, to expose the incorporated BrdU to the antibody.[1][2] This step, while necessary, can be detrimental to the sample, potentially altering cell morphology and masking other cellular epitopes for multiplex analysis.
EdU: The "Click Chemistry" Innovator
EdU detection leverages a bio-orthogonal "click" chemistry reaction.[2] EdU contains a terminal alkyne group which, in the presence of a copper(I) catalyst, forms a stable covalent bond with a fluorescently labeled azide (B81097) probe.[2] This reaction is highly specific and occurs under mild conditions, eliminating the need for DNA denaturation.[2] This gentle detection method preserves cellular architecture and is highly compatible with the simultaneous detection of other cellular markers.
Head-to-Head Comparison: BrdU vs. EdU
The choice between BrdU and EdU often depends on the specific experimental requirements, including the need for multiplexing, throughput, and the sensitivity of the cell type being studied.
| Feature | 5-bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) |
| Principle of Detection | Immunocytochemistry with anti-BrdU antibody | Copper-catalyzed "click" chemistry with a fluorescent azide |
| DNA Denaturation | Required (e.g., HCl, DNase treatment) | Not required |
| Protocol Complexity | More complex, multi-step protocol with harsh reagents | Simpler, faster protocol with mild reagents |
| Multiplexing Compatibility | Limited, as denaturation can destroy other epitopes | High, compatible with antibody-based detection of other markers |
| Toxicity | Can be toxic to some cells, especially with long incubations | Generally less cytotoxic than BrdU |
| Sensitivity | High | High, often with better signal-to-noise ratio |
| Throughput | Moderate, can be adapted for high-throughput screening | High, well-suited for high-content screening |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for cell proliferation analysis using BrdU and EdU in cultured cells.
BrdU Incorporation Assay Protocol (ELISA-based)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,500-100,000 cells/well, depending on the cell line's growth rate.[3]
-
BrdU Labeling: Add 10X BrdU solution to the cell culture medium for a final 1X concentration and incubate for 1-24 hours at 37°C.[3]
-
Fixation and Denaturation: Remove the labeling medium and add 100 µL/well of Fixing/Denaturing Solution. Incubate for 30 minutes at room temperature.[3]
-
Antibody Incubation: Wash the plate and add 100 µL/well of a diluted BrdU detection antibody solution. Incubate for 1 hour at room temperature.[3]
-
Secondary Antibody and Detection: Wash the plate and add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody solution. Incubate for 30 minutes at room temperature.[3]
-
Substrate Addition and Measurement: Wash the plate and add 100 µL of TMB substrate. After a 30-minute incubation, add 100 µL of Stop Solution and read the absorbance at 450 nm.[3]
EdU Incorporation Assay Protocol (Flow Cytometry-based)
-
EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10 µM and incubate for 1-2 hours at 37°C.[4]
-
Cell Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and permeabilize with a saponin-based permeabilization and wash reagent.
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing the fluorescent azide. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
DNA Staining and Analysis: Wash the cells and resuspend in a buffer containing a DNA stain (e.g., DAPI or Propidium Iodide). Analyze the cells by flow cytometry.
Visualizing the Workflows
The following diagrams illustrate the key steps in the BrdU and EdU cell proliferation assay workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Function | Overview of Common Cell Proliferation Assays [elabscience.com]
- 3. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents [mdpi.com]
5-(2-Hydroxyethyl)uridine vs. EdU: A Comparative Analysis of Performance and Toxicity in Cell Proliferation Assays
In the dynamic field of cell biology and drug development, the accurate measurement of cell proliferation is paramount. For years, researchers have relied on various nucleoside analogs to label and quantify newly synthesized DNA, a hallmark of cellular division. Among these, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) has emerged as a modern and efficient tool. This guide provides a comparative overview of EdU and another uridine (B1682114) derivative, 5-(2-Hydroxyethyl)uridine (5-HEU), assessing their performance and toxicological profiles in the context of cell proliferation assays.
Performance Comparison: EdU vs. BrdU
The primary advantage of EdU over the more traditional BrdU lies in its detection method. EdU is detected via a copper(I)-catalyzed alkyne-azide cycloaddition, commonly known as "click chemistry," which is a bio-orthogonal reaction. This means it occurs efficiently under mild conditions and does not interfere with biological molecules. In contrast, BrdU detection requires harsh DNA denaturation steps, such as acid or heat treatment, to expose the incorporated BrdU to antibodies. This fundamental difference leads to several performance advantages for EdU.[1][2][3][4]
| Feature | EdU (5-ethynyl-2'-deoxyuridine) | BrdU (5-bromo-2'-deoxyuridine) |
| Detection Method | Copper-catalyzed click chemistry | Antibody-based (immunocytochemistry) |
| DNA Denaturation | Not required | Required (acid, heat, or enzymatic) |
| Protocol Time | Faster | Slower and more labor-intensive |
| Sensitivity | High | Lower, dependent on antibody affinity |
| Multiplexing | Highly compatible with other fluorescent probes and antibody staining | Limited by harsh denaturation steps which can destroy epitopes |
| Sample Integrity | Better preservation of cell morphology and antigenicity | Potential for sample damage and alteration of cellular structures |
Toxicity Profile
While offering significant performance benefits, the potential for cytotoxicity is a critical consideration for any compound incorporated into a cell's DNA.
EdU Toxicity
Studies have shown that EdU can exhibit cytotoxic and genotoxic effects, particularly at higher concentrations and with prolonged exposure.[5][6] The incorporation of EdU into DNA can induce DNA damage and cell cycle arrest.[6] The level of toxicity can be cell-type dependent, with some cell lines showing greater sensitivity than others.[3][6] Therefore, it is crucial to optimize the EdU concentration and incubation time for each specific cell type and experimental condition to minimize these effects. For many cell lines, EdU is considered non-toxic at the recommended working concentrations (typically 1-10 µM).[4][7]
BrdU Toxicity
BrdU has also been documented to be toxic to cells, capable of inducing mutations and affecting cell cycle progression.[2][5] Similar to EdU, the toxic effects of BrdU are dose-dependent.
Experimental Protocols
Detailed and optimized protocols are essential for reproducible and reliable results in cell proliferation assays.
EdU Cell Proliferation Assay Protocol (for adherent cells)
-
Cell Seeding: Plate cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for a period appropriate for the cell type (e.g., 2 hours for rapidly dividing cells).
-
Fixation: Aspirate the medium, wash with PBS, and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Wash the cells with PBS. Prepare the click reaction cocktail containing a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells with PBS. If desired, counterstain the nuclei with a DNA stain such as DAPI or Hoechst.
-
Imaging: Image the cells using a fluorescence microscope.
BrdU Cell Proliferation Assay Protocol (for adherent cells)
-
Cell Seeding: Plate cells as described for the EdU assay.
-
BrdU Labeling: Add BrdU to the culture medium at a final concentration of 10 µM and incubate for the desired duration.
-
Fixation: Fix cells as described for the EdU assay.
-
Permeabilization: Permeabilize cells with 0.5% Triton® X-100 in PBS.
-
DNA Denaturation: Treat cells with 2 M HCl for 30 minutes at room temperature to denature the DNA. Neutralize with 0.1 M sodium borate (B1201080) buffer.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-BrdU primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Washing and Counterstaining: Wash with PBS and counterstain nuclei if desired.
-
Imaging: Image the cells using a fluorescence microscope.
Visualizing the Workflow
To better illustrate the key differences in the experimental procedures, the following diagrams outline the workflows for EdU and BrdU labeling.
Mechanism of Action
Both EdU and BrdU are analogs of thymidine (B127349) and are incorporated into newly synthesized DNA during the S-phase of the cell cycle by cellular DNA polymerases.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 5-(2-Hydroxyethyl)uridine as a Novel Marker for DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the validation of 5-(2-Hydroxyethyl)uridine (5-HEU) as a potential marker for DNA synthesis. As of late 2025, literature directly validating 5-HEU for this application is not available. Therefore, this document serves as a comparative guide, outlining the necessary validation steps and comparing the hypothetical performance of 5-HEU against well-established standards: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
The direct measurement of DNA synthesis is a cornerstone of cell proliferation assays, crucial for fields ranging from oncology to regenerative medicine. The established methods involve the incorporation of nucleoside analogs into newly synthesized DNA during the S-phase of the cell cycle.[1] The validation of any new marker, such as 5-HEU, requires rigorous comparison to these existing methods to ensure it is specific, sensitive, and reliable.
Comparative Analysis of DNA Synthesis Markers
A comprehensive validation of this compound would necessitate generating experimental data across several key performance indicators. The following table outlines these critical parameters and provides the established performance of BrdU and EdU for comparison. Researchers can use this as a template to populate with their own experimental data for 5-HEU.
| Parameter | This compound (5-HEU) | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Principle of Detection | Hypothetical: Incorporation into DNA, followed by detection via a specific antibody or chemical ligation. | Incorporation into DNA, detected by a specific anti-BrdU antibody. | Incorporation into DNA, detected by copper-catalyzed "click" chemistry.[1][2] |
| Protocol Complexity | To be determined. | High. Requires harsh DNA denaturation (acid or heat) for antibody access.[2][3] | Low to Moderate. Does not require DNA denaturation; click reaction is rapid.[1][2] |
| Assay Time | To be determined. | Long (can be over 24 hours with antibody incubations).[2] | Short (typically a few hours).[2] |
| Sensitivity | To be determined. | High. Can detect low levels of DNA synthesis. | Very High. The small size of the fluorescent azide (B81097) allows for efficient detection. |
| Specificity | To be determined (requires testing for incorporation into RNA). | High for DNA. | High for DNA, though some studies suggest potential for off-target effects at high concentrations or with long exposure. |
| Cytotoxicity | To be determined. | Can be toxic and affect cell cycle progression with long-term exposure. | Generally lower toxicity than BrdU for short-term assays, but can induce DNA damage and cell cycle arrest with prolonged exposure in some cell types. |
| Multiplexing Compatibility | To be determined. | Poor. DNA denaturation can destroy epitopes of other protein targets for co-staining.[2] | Excellent. The mild reaction conditions preserve cell morphology and epitopes for co-staining with other antibodies (e.g., for cell cycle markers).[2] |
| Detection Platforms | To be determined. | Flow cytometry, fluorescence microscopy, immunohistochemistry. | Flow cytometry, fluorescence microscopy, high-throughput screening.[1] |
Experimental Protocols for Validation
To validate 5-HEU, a series of experiments must be conducted in parallel with established methods like the BrdU and EdU assays.
Cytotoxicity Assay
Objective: To determine the optimal, non-toxic concentration range of 5-HEU for labeling cells.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose cells to a serial dilution of 5-HEU (e.g., from 0.1 µM to 100 µM) for a period relevant to the intended proliferation assay (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Viability Assessment: Use a standard cell viability assay, such as MTT or a live/dead stain, to quantify the percentage of viable cells at each concentration.
-
Analysis: Plot cell viability against 5-HEU concentration to determine the concentration that results in less than 10% cell death, which can be considered for use in subsequent experiments.
Incorporation Specificity Assay
Objective: To confirm that 5-HEU is specifically incorporated into newly synthesized DNA and not into RNA.
Methodology:
-
Cell Labeling: Pulse cells with the optimal concentration of 5-HEU for a short duration (e.g., 1-2 hours).
-
Enzyme Digestion: After fixation and permeabilization, treat separate samples with DNase I or RNase A. Include a sample with no enzyme treatment as a control.
-
Detection: Perform the detection protocol for 5-HEU (e.g., antibody staining).
-
Analysis: Quantify the signal in each condition using fluorescence microscopy or flow cytometry. A significant reduction in signal only in the DNase I-treated sample would indicate specific incorporation into DNA.
Comparative DNA Synthesis Labeling Assay
Objective: To compare the labeling efficiency and sensitivity of 5-HEU with BrdU and EdU.
Methodology:
-
Cell Culture and Synchronization: Plate cells and, if desired, synchronize them at the G1/S boundary (e.g., using a double thymidine (B127349) block) to enrich the population of cells entering the S-phase.
-
Parallel Labeling: Release the cells from the block and pulse them with optimal concentrations of 5-HEU, BrdU, or EdU for the same duration (e.g., 2 hours).
-
Detection: Process each sample according to its specific detection protocol:
-
5-HEU: Hypothetical antibody or chemical detection.
-
BrdU: Acid denaturation followed by incubation with an anti-BrdU primary antibody and a fluorescently-labeled secondary antibody.
-
EdU: Copper-catalyzed click reaction with a fluorescent azide.
-
-
Co-staining: Co-stain all samples with a DNA dye such as DAPI or Hoechst to visualize the nuclei and analyze the cell cycle.
-
Analysis: Use flow cytometry or high-content imaging to quantify the percentage of labeled cells and the intensity of the signal in the S-phase population for each labeling agent.
Visualizing Validation and Mechanisms
To better understand the validation process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for validating a new DNA synthesis marker.
Caption: Generalized pathway of nucleoside analog incorporation.
References
Assessing the Genotoxicity of 5-(2-Hydroxyethyl)uridine Incorporation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the genotoxic potential of novel nucleoside analogs is a critical step in safety assessment. This guide provides a comparative overview of standard methodologies used to assess the genotoxicity of compounds like 5-(2-Hydroxyethyl)uridine (5-HEU), a thymidine (B127349) analogue.[1] Due to the limited publicly available data specifically on the genotoxicity of 5-HEU, this guide will focus on established testing methods, their principles, and comparative data from other relevant nucleoside analogs.
Comparative Analysis of Genotoxicity Assays
A battery of tests is typically employed to assess the genotoxic potential of a substance, covering different endpoints such as gene mutations, chromosomal damage, and DNA strand breaks. The most common in vitro assays include the Ames test, the micronucleus assay, and the comet assay.
| Assay | Endpoint Measured | Principle | Advantages | Limitations | Applicability to Nucleoside Analogs |
| Ames Test | Gene mutation (reverse mutation) | Measures the ability of a chemical to induce mutations in histidine-deficient strains of Salmonella typhimurium, allowing them to grow on a histidine-free medium.[2][3] | Rapid, inexpensive, and widely accepted for screening.[4] Can incorporate metabolic activation systems (S9 mix).[2] | Bacterial system may not fully mimic mammalian metabolism and DNA repair. Less effective for detecting large deletions or aneuploidy. | Highly applicable. Many nucleoside analogs have been evaluated for mutagenic properties using this assay.[5][6] |
| Micronucleus Assay | Chromosomal damage (clastogenicity and anuegenicity) | Detects micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division.[7][8] | Reliable and preferred method for assessing chromosome damage.[7][8] Can be performed in vitro and in vivo. Provides information on both chromosome breakage and loss.[7] | Requires cell division for micronuclei to be expressed.[7] | Highly relevant. It is a standard test for assessing chromosomal damage that may be induced by the incorporation of nucleoside analogs into DNA.[5] |
| Comet Assay (Single Cell Gel Electrophoresis) | DNA strand breaks | Individual cells are embedded in agarose (B213101), lysed, and subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates away from the nucleus, forming a "comet" shape.[9][10] | Sensitive method for detecting low levels of DNA damage in individual cells.[11] Applicable to various cell types, including non-proliferating cells.[9][11] | Measures transient DNA damage that may be repaired. Interpretation can be complex. | Very useful for detecting initial DNA breaks that might result from the incorporation of a modified nucleoside and subsequent DNA repair processes. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of genotoxicity studies. Below are summaries of standard protocols for the key assays discussed.
Ames Test (Bacterial Reverse Mutation Assay)
-
Strain Selection: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are typically used to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[2]
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance (e.g., 5-HEU) in a minimal medium containing a trace amount of histidine (or tryptophan for E. coli).[3][4] This allows the bacteria to undergo a few cell divisions, which is necessary for mutations to occur.[4]
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the required amino acid.[2]
-
Incubation and Scoring: Plates are incubated for 48-72 hours at 37°C.[2][3] The number of revertant colonies (colonies that have mutated and can now produce their own histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[12]
In Vitro Micronucleus Assay
-
Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, TK6) is cultured.
-
Treatment: Cells are exposed to at least three concentrations of the test compound, a negative control, and a positive control, both with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis (the final stage of cell division), resulting in binucleated cells.[7][8] This is important because micronuclei are only expressed in cells that have completed nuclear division.[7]
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. An increase in the frequency of micronucleated cells indicates chromosomal damage.[7]
Alkaline Comet Assay
-
Cell Preparation: A suspension of single cells is prepared after exposure to the test compound.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA as "nucleoids".[10]
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer (pH > 13) to unwind the DNA and are then subjected to electrophoresis. This allows broken DNA fragments to migrate out of the nucleoid.[9][10]
-
Staining and Visualization: The DNA is stained with a fluorescent dye, and the "comets" are visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to measure the amount of DNA in the comet tail, which is proportional to the amount of DNA damage.
Visualizing Workflows and Pathways
Genotoxicity Testing Workflow
The following diagram illustrates a typical workflow for assessing the genotoxicity of a new chemical entity like 5-HEU.
Caption: A tiered approach to genotoxicity testing.
DNA Damage Response Pathway
Incorporation of a modified nucleoside such as 5-HEU could potentially lead to replication stress or be recognized by DNA repair machinery, triggering a DNA damage response (DDR).
Caption: Cellular response to DNA damage.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. The micronucleus assay determination of chromosomal level DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Micronucleus test - Wikipedia [en.wikipedia.org]
- 9. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 10. 21stcenturypathology.com [21stcenturypathology.com]
- 11. academic.oup.com [academic.oup.com]
- 12. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
A Head-to-Head Comparison of 5-(2-Hydroxyethyl)uridine (5-HEU) Detection Methodologies
The quantification of 5-(2-Hydroxyethyl)uridine (5-HEU), a significant RNA modification resulting from exposure to ethylene (B1197577) oxide, is critical for toxicology studies, biomarker discovery, and drug development. While dedicated, off-the-shelf commercial kits for 5-HEU are not widely available, its detection is primarily achieved through two principal methodologies: antibody-based immunoassays like ELISA and highly sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide provides a head-to-head comparison of these two approaches, presented through the lens of hypothetical, representative assay systems: the "HEU-ELISA Assay Kit" and the "HEU-MS Detection System." The experimental data and protocols provided are based on established principles for the respective technologies to offer a realistic performance overview for researchers.
Quantitative Performance Comparison
The performance of any analytical method is defined by its sensitivity, specificity, precision, and dynamic range. The following table summarizes the key quantitative metrics for our hypothetical 5-HEU detection systems, representing a typical competitive ELISA and an LC-MS/MS-based approach.
| Parameter | HEU-ELISA Assay Kit | HEU-MS Detection System |
| Principle | Competitive Immunoassay | Triple Quadrupole Mass Spectrometry |
| Limit of Detection (LOD) | ~0.5 ng/mL | ~0.05 ng/mL (sub-femtomole levels)[1] |
| Limit of Quantification (LOQ) | ~1.0 ng/mL | ~0.1 ng/mL |
| Assay Range | 1.0 - 100 ng/mL | 0.1 - 500 ng/mL[2] |
| Intra-Assay Precision (CV%) | < 10% | < 5%[2] |
| Inter-Assay Precision (CV%) | < 15% | < 8%[2] |
| Sample Throughput | High (96-well plate format) | Low to Medium (Sequential sample injection) |
| Assay Time (per 96 samples) | 3-4 hours | 24-48 hours (including sample prep) |
| Specificity | High; potential for cross-reactivity | Very High; based on mass-to-charge ratio |
Experimental Methodologies and Workflows
The choice between an ELISA-based or LC-MS/MS-based detection method depends on the specific requirements of the experiment, such as the need for high throughput versus ultimate sensitivity and specificity.
HEU-ELISA Assay: Competitive Immunoassay Workflow
The competitive ELISA is a high-throughput method ideal for screening large numbers of samples. The assay relies on a specific antibody that recognizes 5-HEU.
Caption: Competitive ELISA workflow for 5-HEU detection.
Detailed Protocol:
-
RNA Isolation and Digestion: Isolate total RNA from the sample. Digest the RNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
Plate Coating: Coat a 96-well microplate with a 5-HEU-protein conjugate and block unoccupied sites.
-
Competitive Reaction: Add prepared standards and digested RNA samples to the wells, followed by the addition of a limited amount of anti-5-HEU primary antibody. The free 5-HEU in the sample competes with the plate-bound 5-HEU for antibody binding.
-
Incubation and Washing: Incubate for 1-2 hours. Wash the plate to remove unbound antibody and sample components.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. Incubate for 1 hour.
-
Detection: Wash the plate again. Add TMB substrate. The HRP enzyme catalyzes a color change. The reaction is stopped with an acid solution.
-
Data Analysis: Measure the absorbance at 450 nm. The signal intensity is inversely proportional to the concentration of 5-HEU in the sample.
HEU-MS Detection System: LC-MS/MS Workflow
LC-MS/MS provides the highest level of sensitivity and specificity, making it the gold standard for quantitative analysis of nucleic acid modifications.[1][3] It is ideal for applications requiring precise quantification of low-abundance modifications.
Caption: Typical LC-MS/MS workflow for 5-HEU quantification.
Detailed Protocol:
-
RNA Digestion and Standard Spiking: Digest isolated RNA to single nucleosides. Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C-5-HEU).
-
Sample Cleanup: Purify the nucleoside mixture using solid-phase extraction (SPE) to remove proteins, salts, and other interfering substances.
-
LC Separation: Inject the cleaned sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system. Separate the nucleosides on a C18 reversed-phase column.
-
MS/MS Detection: The eluent from the LC is directed into the mass spectrometer.
-
Ionization: Nucleosides are ionized, typically using electrospray ionization (ESI).
-
MRM Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole selects the specific mass-to-charge ratio (m/z) of the 5-HEU precursor ion. This ion is then fragmented in the second quadrupole, and the third quadrupole selects a specific product ion for detection.
-
-
Quantification: The amount of 5-HEU is quantified by comparing the peak area of the analyte to that of the internal standard, using a standard curve generated from known concentrations.
Method Selection Guide
Choosing the appropriate detection method is crucial for achieving reliable and meaningful results. The following decision tree provides a logical framework for selecting between an ELISA-based or LC-MS/MS-based approach for 5-HEU detection.
Caption: Decision tree for selecting a 5-HEU detection method.
Conclusion
Both ELISA and LC-MS/MS are powerful techniques for the detection of this compound, each with distinct advantages.
-
The HEU-ELISA Assay model represents a method that is cost-effective, high-throughput, and requires standard laboratory equipment, making it ideal for large-scale screening studies where relative quantification is sufficient.
-
The HEU-MS Detection System model offers unparalleled sensitivity, specificity, and absolute quantification, establishing it as the definitive method for biomarker validation, mechanistic studies, and applications where precise measurement of low-level adducts is critical.[1][3]
Researchers should select the methodology that best aligns with their experimental goals, sample availability, and required level of analytical rigor.
References
- 1. Simultaneous detection of five different 2-hydroxyethyl-DNA adducts formed by ethylene oxide exposure, using a high-performance liquid chromatography/electrospray ionisation tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Nascent RNA Synthesis with Cell Cycle Progression: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between RNA synthesis and cell cycle progression is paramount for elucidating cellular regulation in health and disease. Metabolic labeling of newly synthesized RNA, coupled with DNA content analysis, provides a powerful tool to dissect these processes. This guide offers a comprehensive comparison of methodologies for correlating RNA labeling with cell cycle analysis, with a focus on the well-established nucleoside analog 5-ethynyluridine (B57126) (5-EU) and a discussion of 5-(2-Hydroxyethyl)uridine (5-HEU).
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. RNA synthesis is intrinsically linked to the cell cycle, with global transcription rates fluctuating as cells progress through different phases. The ability to simultaneously measure nascent RNA synthesis and the DNA content of individual cells allows for a detailed analysis of how transcriptional activity is coupled to cell cycle checkpoints and progression. This guide provides an overview of the experimental workflows, a comparison of labeling reagents, and detailed protocols to enable researchers to implement these techniques.
Comparison of RNA Labeling Alternatives
The choice of uridine (B1682114) analog for metabolic labeling of RNA is critical and depends on factors such as labeling efficiency, cytotoxicity, and the method of detection. While 5-ethynyluridine (5-EU) has become a widely adopted tool due to its efficient incorporation into nascent RNA and its detection via bioorthogonal click chemistry, other analogs are also available. Below is a comparison of key performance indicators for common RNA labeling reagents. Information on this compound (5-HEU) is limited in publicly available research, and thus its performance characteristics are not well-documented.
| Parameter | 5-ethynyluridine (5-EU) | 4-thiouridine (4sU) | 5-Bromouridine (BrU) | This compound (5-HEU) |
| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Thiol-specific biotinylation or induced mutations for sequencing | Antibody-based (anti-BrdU/BrU antibody) | Not clearly established; likely requires a specific antibody |
| Typical Labeling Concentration | 0.1 - 1 mM in cell culture | 100 - 500 µM in cell culture | 10 - 100 µM in cell culture | Data not available |
| Labeling Efficiency | High | Moderate to High | Moderate | Data not available |
| Cytotoxicity | Generally low at working concentrations | Can be cytotoxic at higher concentrations and longer incubation times | Can be cytotoxic and mutagenic | Data not available |
| Detection Specificity | High, due to bioorthogonal chemistry | High for thiol-specific reactions | High, but requires DNA denaturation which can affect sample integrity | Data not available |
| Multiplexing Capability | Excellent, compatible with antibody staining and fluorescent proteins | Good, but the biotinylation step can add complexity | Limited by the harsh DNA denaturation conditions | Data not available |
Experimental Protocols
This section provides detailed protocols for the established method of correlating 5-EU labeling of nascent RNA with cell cycle analysis using propidium (B1200493) iodide (PI) staining and flow cytometry. Due to the lack of a standardized and validated protocol for 5-HEU in the scientific literature, a specific protocol for its use cannot be provided at this time. Researchers interested in using 5-HEU would need to undertake significant optimization and validation, likely involving the development of a specific antibody for its detection.
Protocol 1: Metabolic Labeling of Nascent RNA with 5-ethynyluridine (5-EU)
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density to ensure they are in logarithmic growth phase at the time of labeling.
-
Prepare a stock solution of 5-EU (e.g., 100 mM in DMSO).
-
Add 5-EU to the cell culture medium to a final concentration of 0.1-1 mM. The optimal concentration and labeling time should be determined empirically for each cell type to maximize signal and minimize cytotoxicity. A typical labeling time is 1-2 hours.
-
Incubate the cells under their normal growth conditions for the desired labeling period.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. This is a critical step to prevent cell clumping.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
-
Protocol 2: Click Chemistry Detection of 5-EU and Propidium Iodide Staining for Cell Cycle Analysis
This protocol is adapted for a flow cytometry workflow. Commercial kits, such as the Click-iT™ RNA Alexa Fluor™ 488 Imaging Kit, provide optimized reagents for the click reaction.
-
Cell Permeabilization and Click Reaction:
-
Centrifuge the fixed cells (from Protocol 1) and wash twice with PBS.
-
Permeabilize the cells by resuspending in a permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS) for 15-20 minutes at room temperature.
-
Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions. This typically includes a fluorescent azide (B81097) (e.g., Alexa Fluor™ 488 azide), a copper(I) catalyst, and a protective buffer.
-
Wash the permeabilized cells once with PBS.
-
Resuspend the cells in the Click-iT™ reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
-
-
Propidium Iodide Staining and RNase Treatment:
-
Wash the cells once with PBS after the click reaction.
-
Prepare a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial for degrading double-stranded RNA, ensuring that PI stoichiometrically stains only DNA for accurate cell cycle analysis.[1]
-
Resuspend the cells in the PI/RNase A solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a blue laser (488 nm) to excite both the Alexa Fluor™ 488 (detecting nascent RNA) and Propidium Iodide (detecting DNA content).
-
Collect the green fluorescence from Alexa Fluor™ 488 (typically in the FL1 channel) and the red fluorescence from Propidium Iodide (typically in the FL2 or FL3 channel).
-
Gate on single cells to exclude doublets and debris.
-
Generate bivariate plots of PI (DNA content) versus Alexa Fluor™ 488 (RNA synthesis) to correlate the rate of RNA synthesis with the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for correlating 5-EU labeling with cell cycle analysis.
Signaling Pathways Regulating Transcription and Cell Cycle
Caption: Key signaling pathways regulating cell cycle progression and transcription.
Conclusion
The simultaneous analysis of nascent RNA synthesis and cell cycle distribution is a powerful technique for understanding the regulatory networks that control cell fate. The use of 5-ethynyluridine (5-EU) combined with propidium iodide staining and flow cytometry offers a robust and well-validated method for these studies. While this compound (5-HEU) may represent a potential alternative, the lack of established protocols and detection methods necessitates further research and development. The experimental framework provided in this guide, centered on the use of 5-EU, offers a solid foundation for researchers to investigate the dynamic interplay between transcription and the cell cycle in their systems of interest.
References
A Side-by-Side Analysis of Cell Proliferation Assays: 5-Ethynyl-2'-deoxyuridine (EdU) vs. Tritiated Thymidine
The accurate measurement of cell proliferation is fundamental to research in numerous biological disciplines, from cancer biology to immunology and drug development. For decades, the gold standard for quantifying DNA synthesis and, by extension, cell proliferation has been the tritiated ([³H]) thymidine (B127349) incorporation assay. However, the advent of modern molecular tools has introduced safer, more efficient, and more versatile alternatives. Among these, the 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assay has gained significant traction. This guide provides a detailed comparison of these two methods, offering insights into their principles, protocols, and respective advantages and disadvantages to aid researchers in selecting the most appropriate assay for their needs.
Principle of the Assays
Both assays are based on the principle of introducing a labeled nucleoside analog that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The extent of its incorporation is then measured to determine the level of cell proliferation.
Tritiated ([³H]) Thymidine Assay: This classic method utilizes thymidine, a natural DNA precursor, labeled with a radioactive isotope, tritium (B154650) ([³H]). Proliferating cells take up the [³H]thymidine and incorporate it into their DNA. The amount of incorporated radioactivity is then quantified using a scintillation counter, which serves as a direct measure of DNA synthesis.[1][2][3]
5-Ethynyl-2'-deoxyuridine (EdU) Assay: This more recent technique employs EdU, a synthetic analog of thymidine.[4][5] EdU is also incorporated into the DNA of actively dividing cells.[4][5] Detection of EdU is achieved through a "click" chemistry reaction, a copper(I)-catalyzed cycloaddition between the ethynyl (B1212043) group of EdU and a fluorescently labeled azide.[5][6] This reaction is highly specific and allows for the visualization and quantification of proliferating cells using fluorescence microscopy or flow cytometry.[5][6]
Comparative Data
| Feature | Tritiated ([³H]) Thymidine Assay | 5-Ethynyl-2'-deoxyuridine (EdU) Assay |
| Detection Method | Scintillation counting of radioactivity | Fluorescence detection (microscopy, flow cytometry) |
| Safety | Involves handling of radioactive materials and waste | Non-radioactive, significantly safer |
| Sensitivity | High | High, comparable to or exceeding [³H]thymidine[7] |
| Specificity | High for DNA synthesis | High for DNA synthesis |
| Multiplexing | Limited, difficult to combine with other fluorescent probes | Easily multiplexed with other fluorescent markers (e.g., antibodies)[6] |
| Workflow | Cumbersome, requires cell harvesting and scintillation counting | Faster and simpler, in-situ detection possible[8] |
| Harsh Treatments | Cell harvesting and lysis required | Milder cell permeabilization, no DNA denaturation needed[4][8] |
| Temporal Resolution | Provides a bulk measurement of proliferation over a labeling period | Allows for pulse-chase experiments and detailed cell cycle analysis |
| Cost | Requires specialized equipment for handling and detecting radioactivity | Standard fluorescence microscopy or flow cytometry equipment is sufficient |
Experimental Protocols
Tritiated ([³H]) Thymidine Incorporation Assay
-
Cell Culture: Plate cells in a 96-well plate and culture under desired experimental conditions.
-
Labeling: Add [³H]thymidine to the cell culture medium at a final concentration of approximately 1 µCi/mL.[9] Incubate for a defined period (e.g., 4-24 hours) to allow for incorporation into the DNA of proliferating cells.[9]
-
Cell Harvesting: Following incubation, aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Harvest the cells onto glass fiber filters using a cell harvester.
-
DNA Precipitation: Wash the filters with cold trichloroacetic acid (TCA) to precipitate the DNA and remove unincorporated [³H]thymidine.
-
Scintillation Counting: Place the dried filters into scintillation vials with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis.[10]
5-Ethynyl-2'-deoxyuridine (EdU) Incorporation Assay
-
Cell Culture and Labeling: Culture cells as for the [³H]thymidine assay. Add EdU to the culture medium at a final concentration of 10-20 µM and incubate for the desired labeling period (e.g., 1-4 hours).[8]
-
Fixation and Permeabilization: After labeling, remove the medium and wash the cells with PBS. Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes.[8] Following fixation, permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes to allow the detection reagents to enter the cell.[5]
-
Click Reaction: Prepare a "click" reaction cocktail containing a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., ascorbic acid). Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[5]
-
Washing and Counterstaining: Wash the cells with PBS to remove unreacted reagents. If desired, counterstain the nuclei with a DNA dye such as Hoechst 33342.[5]
-
Imaging and Analysis: Visualize the fluorescently labeled cells using a fluorescence microscope or quantify the percentage of EdU-positive cells by flow cytometry.
Visualizing the Workflows
Below are diagrams illustrating the experimental workflows for both the tritiated thymidine and EdU assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Thymidine Incorporation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. criver.com [criver.com]
- 4. Thymidine Incorporation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. EdU incorporation is an alternative non-radioactive assay to [(3)H]thymidine uptake for in vitro measurement of mice T-cell proliferations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Nonradioactive Techniques for Measurement of In Vitro T-Cell Proliferation: Alternatives to the [3H]Thymidine Incorporation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Evaluating the Specificity of Nucleoside Analogs for Labeling Newly Synthesized DNA: A Comparative Guide
A comprehensive evaluation of 5-(2-Hydroxyethyl)uridine (5-HEU) as a specific marker for newly synthesized DNA cannot be provided at this time due to a lack of available scientific literature and experimental data. Extensive searches have not yielded studies detailing its use, specificity, or comparative performance against established methods for DNA synthesis analysis. Therefore, this guide will focus on a detailed comparison of the two most widely used and well-documented thymidine (B127349) analogs for this purpose: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).
For researchers and professionals in drug development, the accurate detection and quantification of DNA synthesis is crucial for assessing cell proliferation, cytotoxicity, and cell cycle kinetics. The ideal method for labeling newly synthesized DNA should be highly specific, non-toxic, and easily detectable. This guide provides a comparative overview of BrdU and EdU, summarizing their mechanisms, protocols, and performance based on available experimental data.
Comparison of BrdU and EdU for DNA Synthesis Labeling
The primary difference between BrdU and EdU lies in their detection methods. BrdU, a halogenated nucleoside, is incorporated into DNA and detected using specific antibodies.[1] This process requires a harsh DNA denaturation step to expose the BrdU epitope for antibody binding.[1][2] In contrast, EdU, an alkyne-modified nucleoside, is detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1] This bio-orthogonal reaction is highly specific and occurs under mild conditions, eliminating the need for DNA denaturation.[1]
| Feature | 5-bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) |
| Detection Method | Antibody-based immunodetection | Copper(I)-catalyzed click chemistry |
| DNA Denaturation | Required (acid, heat, or nuclease treatment) | Not required |
| Protocol Time | Longer (at least 4 hours plus an overnight incubation)[3] | Shorter (approximately 2 hours)[3] |
| Sensitivity | High | High, comparable to BrdU[3] |
| Specificity | High for newly synthesized DNA | High for newly synthesized DNA |
| Multiplexing | Challenging due to harsh denaturation conditions that can destroy epitopes of other targets[3] | Readily compatible with multiplexing (e.g., with antibody-based staining for other cellular markers)[3] |
| Toxicity | Can be toxic with long-term exposure, potentially affecting cell cycle progression[4] | Can exhibit time-dependent inhibition of cell growth and cytotoxicity at high doses or with long-term exposure[5][6] |
| In Vivo Use | Widely used in animal models | Used in in vivo models with demonstrated low toxicity at appropriate doses |
Experimental Protocols
BrdU Labeling and Detection Protocol (Immunocytochemistry)
-
BrdU Labeling: Incubate cells with BrdU-containing medium for the desired pulse duration.
-
Fixation: Fix cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilization: Permeabilize cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
DNA Denaturation: Treat cells with an acid solution (e.g., 2N HCl) or a nuclease (e.g., DNase I) to denature the DNA and expose the incorporated BrdU.
-
Neutralization: Neutralize the denaturation agent.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Primary Antibody Incubation: Incubate with an anti-BrdU primary antibody.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Washing and Mounting: Wash cells and mount for imaging.
EdU Labeling and Detection Protocol (Click Chemistry)
-
EdU Labeling: Incubate cells with EdU-containing medium for the desired pulse duration.
-
Fixation: Fix cells with a suitable fixative.
-
Permeabilization: Permeabilize cells with a detergent-based buffer.
-
Click Reaction: Incubate cells with a click reaction cocktail containing a fluorescent azide, a copper(I) catalyst, and a reducing agent.
-
Washing and Mounting: Wash cells and mount for imaging.
Signaling Pathways and Experimental Workflows
Mechanism of Incorporation and Detection
The following diagram illustrates the general mechanism of thymidine analog incorporation into newly synthesized DNA during the S-phase of the cell cycle and the subsequent detection steps for BrdU and EdU.
Figure 1. Workflow for BrdU and EdU incorporation and detection.
Considerations for Specificity and Off-Target Effects
While both BrdU and EdU are effective tools, it is important to consider potential off-target effects. The incorporation of any nucleoside analog can potentially perturb normal cellular processes. For instance, long-term exposure to EdU has been shown to induce cell cycle arrest and apoptosis in some cell lines.[4] Similarly, BrdU can be cytotoxic.[4] Therefore, it is crucial to optimize the concentration and labeling duration for each cell type and experimental condition to minimize these effects.
A notable concern with uridine (B1682114) analogs, such as 5-ethynyl uridine (EU), which is designed for RNA labeling, is their potential for non-specific incorporation into DNA.[7][8] This highlights the importance of validating the specificity of any new nucleoside analog for its intended target macromolecule. The lack of such data for 5-HEU makes it impossible to recommend its use for specific DNA labeling at this time.
Conclusion
In the absence of data on this compound, EdU and BrdU remain the gold standards for labeling newly synthesized DNA. EdU offers significant advantages in terms of a faster, milder, and more versatile protocol, making it particularly well-suited for high-throughput screening and multiplexing applications.[3] However, BrdU has a longer history of use and a vast body of literature supporting its application. The choice between these two methods will depend on the specific experimental requirements, including the need for co-staining with other antibodies, throughput considerations, and the sensitivity of the cellular system to the potential toxic effects of each analog. Researchers should always perform preliminary experiments to determine the optimal labeling conditions for their specific model system.
References
- 1. benchchem.com [benchchem.com]
- 2. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Ethynyl-2'-deoxyuridine - Wikipedia [en.wikipedia.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of 5-(2-Hydroxyethyl)uridine: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 5-(2-Hydroxyethyl)uridine, aligning with general best practices for chemical waste management in a research environment. Researchers, scientists, and drug development professionals should always consult their institution's specific Environmental Health and Safety (EHS) guidelines and the Safety Data Sheet (SDS) for the specific chemical before proceeding.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While some uridine (B1682114) compounds are not classified as hazardous substances, others may cause skin, eye, or respiratory irritation.[1] Therefore, standard laboratory personal protective equipment (PPE) should be worn, including safety goggles, gloves, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[2][3]
Step-by-Step Disposal Protocol
The disposal of this compound, like most laboratory chemicals, is regulated by agencies such as the Environmental Protection Agency (EPA). It should not be disposed of in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's EHS office. The following protocol outlines the standard procedure for chemical waste disposal.
Step 1: Waste Identification and Classification
-
Treat this compound waste as hazardous chemical waste unless confirmed otherwise by your institution's EHS department. This includes the pure chemical, solutions containing it, and any materials contaminated with it (e.g., gloves, absorbent paper, pipette tips).
Step 2: Container Selection and Preparation
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with this compound.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
The container must have a secure, screw-on cap to prevent leaks and spills.[6] Containers with corks or parafilm are not acceptable for waste storage.[6]
Step 3: Waste Collection and Labeling
-
As soon as the first particle of waste is added, label the container with a "Hazardous Waste" tag provided by your EHS office.
-
The label must include the following information:
-
The full, unabbreviated chemical name: "this compound".
-
For mixtures, list all chemical components and their approximate percentages.[7]
-
The date when waste was first added to the container (accumulation start date).
-
The name and contact information of the principal investigator or responsible person.
-
The laboratory room number and building.
-
Checkmarks for the appropriate hazard pictograms if known.
-
Step 4: Waste Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[5][7]
-
The SAA must be under the direct supervision of laboratory personnel.
-
Ensure secondary containment is used to capture any potential leaks.[6] This can be a larger, chemically resistant tray or bin that can hold at least 110% of the volume of the primary container.[6]
-
Segregate the waste container from incompatible materials, such as strong oxidizing agents, to prevent accidental reactions.[7]
Step 5: Arranging for Disposal
-
Keep track of the amount of waste accumulated. Do not exceed the storage limits set by regulations.
-
Once the container is full (no more than 90% capacity to allow for expansion) or the accumulation time limit is approaching, submit a hazardous waste pickup request to your institution's EHS department.[6]
-
Complete any required waste information forms, providing a detailed and accurate list of the contents.
Disposal of Empty Containers:
-
A container that held this compound should be triple-rinsed with a suitable solvent (such as water, if the compound is soluble) before being disposed of as regular trash.[4]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[4]
-
After rinsing, deface or remove all chemical labels from the empty container before placing it in the appropriate recycling or trash receptacle.
Quantitative Waste Accumulation Limits
The following table summarizes typical quantitative limits for the accumulation of hazardous waste in a laboratory's Satellite Accumulation Area (SAA). These are general guidelines, and specific limits may vary by jurisdiction and institution.
| Parameter | Limit | Citation |
| Maximum Volume per SAA | 55 gallons of hazardous waste | [5] |
| Maximum Volume of Acutely Toxic Waste | 1 quart of liquid or 1 kg of solid | [5] |
| Maximum Accumulation Time | Typically up to 1 year (or until full) | [5][7] |
| Time to Removal After Full | Within 3 days of the container becoming full | [5][7] |
Chemical Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for laboratory chemical waste disposal decisions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling 5-(2-Hydroxyethyl)uridine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the nucleoside analog, 5-(2-Hydroxyethyl)uridine.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Disposable nitrile gloves (minimum). Consider double gloving for added protection.[1] | Prevents skin contact with the chemical.[1] Nitrile provides good resistance to a range of chemicals. |
| Eye and Face Protection | Safety Glasses/Goggles | Chemical safety goggles that provide a complete seal around the eyes.[1][2] | Protects eyes from splashes or aerosols of the chemical.[2] |
| Face Shield | To be worn in addition to safety goggles when there is a significant risk of splashing.[1] | Provides an extra layer of protection for the entire face from splashes of hazardous liquids.[1] | |
| Body Protection | Lab Coat | A standard laboratory coat.[1][3] | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a fume hood.[4] | Minimizes inhalation of any dust or aerosols.[4] |
| Respirator | A NIOSH-approved respirator may be necessary for certain operations, such as cleaning up large spills.[5][6] | Provides protection from inhaling hazardous dust or vapors, especially in situations with poor ventilation or high exposure risk.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a designated receiving area.
-
Verify that the received chemical matches the order and that the container is properly labeled and sealed.
-
Enter the chemical into the laboratory's inventory system.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]
3. Preparation and Use:
-
Perform all manipulations of the solid compound, including weighing and preparing solutions, inside a certified chemical fume hood to prevent inhalation of dust.[4]
-
Use dedicated spatulas and glassware.
-
Ensure all necessary PPE is worn correctly throughout the procedure.
4. Spills and Emergencies:
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent or detergent and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert laboratory personnel and the institutional safety office.
-
Follow established emergency procedures.
-
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
Unused or waste this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
2. Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent paper, must be disposed of as hazardous waste.[9]
-
Collect these materials in a designated, labeled hazardous waste bag or container.
3. Disposal Procedure:
-
All chemical waste must be disposed of through the institution's official hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[6] Never dispose of chemical waste down the drain or in the regular trash.[4][6]
Experimental Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. ethz.ch [ethz.ch]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. home.uni-leipzig.de [home.uni-leipzig.de]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
